Technical Whitepaper: Structural Elucidation of Torsemide Related Compound A
Executive Summary In the development and stability testing of Torsemide formulations, the emergence of Related Compound A (RC-A) is the primary indicator of hydrolytic instability. This guide details the structural eluci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development and stability testing of Torsemide formulations, the emergence of Related Compound A (RC-A) is the primary indicator of hydrolytic instability. This guide details the structural elucidation of RC-A, identifying it as 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide .
The elucidation logic relies on a multi-orthogonal approach:
Mechanistic Prediction: Understanding the lability of the sulfonylurea bridge.
Mass Spectrometry: Observation of a specific mass loss (
85 Da) corresponding to the butyl-isocyanate moiety.
NMR Spectroscopy: Confirmation via the disappearance of aliphatic butyl signals and the retention of the aromatic core.
The Target: Chemical Identity & Origin
Torsemide Related Compound A is not a random rearrangement product; it is the stable "parent" scaffold remaining after the hydrolysis of the drug's urea linkage.
Torsemide belongs to the pyridine-sulfonylurea class. The sulfonylurea bridge (
) is chemically fragile. Under acidic conditions (pH < 2) or thermal stress, water attacks the urea carbonyl. This leads to the cleavage of the molecule, releasing the aliphatic side chain and carbon dioxide, leaving behind the sulfonamide core (RC-A).
Visualization: Degradation Pathway
The following diagram illustrates the specific cleavage point that generates RC-A.
Figure 1: Acid-catalyzed hydrolysis pathway of Torsemide yielding Related Compound A.
Isolation & Purification Strategy
To perform definitive NMR, one cannot rely solely on LC-MS. You must isolate at least 10-20 mg of the impurity. Since RC-A is a degradation product, we generate it via Forced Degradation rather than attempting to extract it from fresh tablets.
Protocol: Generation and Isolation
Stress Condition: Dissolve 500 mg Torsemide in 50 mL of 0.1 N HCl. Reflux at 80°C for 4 hours. (This achieves >80% conversion to RC-A).
Neutralization: Adjust pH to ~6.0 with dilute NaOH. RC-A is less soluble than Torsemide in neutral water and may precipitate.
Preparative HPLC (Purification):
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Acetate (Volatile buffer is critical for NMR).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 60% B over 20 minutes.
Logic: RC-A is more polar than Torsemide (due to the loss of the butyl chain) and will elute earlier (RRT ~0.6 - 0.7).
Lyophilization: Freeze-dry the collected fraction to remove water and ammonium acetate.
Structural Elucidation (The Core)
This section provides the evidence required to defend the structure in a regulatory filing.
A. Mass Spectrometry (LC-MS/MS)
The mass spectrum provides the first "fingerprint" of the structural change.
United States Pharmacopeia (USP). Torsemide Monograph. USP-NF. (Defines "Related Compound A" limits and system suitability).
European Pharmacopoeia (Ph. Eur.). Torasemide Monograph 2132.[14] (Defines "Impurity B").[2]
Jovic, Z., et al. (2013). "Forced degradation study of torasemide: Characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis. (Detailed MS fragmentation pathways).
ChemicalBook. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide Spectral Data. (Reference for NMR shifts of the specific impurity).
The following technical guide provides an in-depth analysis of CAS 72811-73-5, structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. [1][2][3][4][5][6][7][8][9][10] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of CAS 72811-73-5, structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
CAS 72811-73-5 , chemically known as 4-(3-methylphenyl)amino-3-pyridinesulfonamide , is a critical pharmaceutical intermediate used primarily in the synthesis of Torasemide , a loop diuretic.[1][2][3][4] In the context of drug development, this compound serves a dual role: it is the immediate synthetic precursor to the active pharmaceutical ingredient (API) and a potential degradation impurity (Impurity B in EP/USP standards).
Understanding the physicochemical behavior of this substance is essential for optimizing yield during API manufacturing and establishing robust analytical methods for impurity profiling. This guide synthesizes its properties, synthetic routes, and stability characteristics into a self-validating technical framework.
Chemical Identity & Structural Analysis[5]
The molecule features a pyridine core substituted with a sulfonamide group at position 3 and a secondary amine (m-toluidine moiety) at position 4.[5][6] This substitution pattern imparts amphoteric properties due to the basic pyridine nitrogen and the acidic sulfonamide proton.
Figure 1: Synthetic pathway for CAS 72811-73-5 showing the critical pH adjustment step for isolation.
Process Causality:
Water as Solvent: The starting material (hydrochloride salt) is water-soluble. Water acts as a green solvent.
Temperature (90°C): Required to overcome the activation energy for the displacement of the chlorine atom by the aniline derivative.
pH Adjustment (NaHCO₃): The reaction generates HCl. Neutralizing the mixture to pH 7-8 forces the product out of solution (precipitate) while keeping inorganic salts dissolved.
Analytical Characterization
For identification and purity analysis, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
δ 2.30 (s, 3H): Methyl group on the phenyl ring.[7]
δ 7.00–7.32 (m, Ar-H): Aromatic protons of the m-tolyl ring.
δ 8.25 (d, 1H) & 8.68 (s, 1H): Pyridine ring protons.[7] The singlet at 8.68 is characteristic of the proton at position 2 (between N and SO₂).
HPLC Method Parameters (Guideline)
To separate CAS 72811-73-5 from Torasemide and other impurities:
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Phosphate buffer (pH ~3.5) : Acetonitrile gradient.
Detection: UV at 288 nm (Typical absorption max for this conjugated system).
Retention: As a more polar precursor, CAS 72811-73-5 typically elutes before Torasemide (which has a lipophilic urea tail).
Stability & Handling (MSDS Highlights)
Stability Profile:
Thermal: Stable up to ~160°C.
Hydrolytic: Stable in neutral aqueous suspension.
Photostability: Sensitive to light. The pyridine-amine linkage can undergo photo-oxidation.
Storage: Store in a cool, dry place, protected from light. Inert atmosphere (Nitrogen) recommended for long-term storage to prevent oxidation of the amine.
Technical Guide: Spectroscopic Profiling of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
The following technical guide provides an in-depth spectroscopic and structural characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide . Note to Researchers: This compound is the ortho-isomer analogue of the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth spectroscopic and structural characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .
Note to Researchers: This compound is the ortho-isomer analogue of the standard Torasemide intermediate (which is the meta-isomer).[1] It is primarily utilized as a critical Reference Standard (Impurity) in the quality control of loop diuretics to validate assay specificity.[1][2]
[1]
Compound Identity & Significance
Chemical Name: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide[1]
Common Designations: Des-isopropylcarbamoyl ortho-Torasemide; Torasemide Impurity (Positional Isomer).[1]
CAS Registry Number: 164595-80-6 (Specific to the ortho-isomer).[1][3]
In the synthesis of the loop diuretic Torasemide , the primary intermediate is the 3-methylphenyl (meta) isomer.[2] The 2-methylphenyl (ortho) isomer described here typically arises as a process impurity if the starting material (m-toluidine) is contaminated with o-toluidine.[1] Distinguishing these isomers via spectroscopy is a critical regulatory requirement (ICH Q3A/B) for pharmaceutical substance release.[1][2]
Synthesis & Structural Origin
Understanding the synthetic origin is essential for interpreting solvent residuals and side-product peaks in spectral data.[1]
Reaction Pathway
The compound is synthesized via Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
).[2] The electron-withdrawing sulfonamide group at the 3-position of the pyridine ring activates the 4-chloro position for displacement by the nucleophilic amine (o-toluidine).[1]
Figure 1: Synthetic pathway for the target sulfonamide. Note that steric hindrance in o-toluidine may require longer reaction times compared to the meta-isomer.[1]
Methyl Shift: The ortho-methyl appears slightly upfield (~2.21 ppm) compared to the meta-methyl (~2.30 ppm).[1]
Aromatic Region: The ortho-substituted phenyl ring displays a complex multiplet pattern characteristic of 1,2-substitution, whereas the meta-isomer shows a distinct singlet-doublet-triplet pattern.[1]
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
Objective: Separate the ortho isomer from the meta isomer.
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[2]
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (Gradient 80:20 to 40:60).[1][2]
Detection: UV at 288 nm.
Retention Time Logic: The ortho-isomer typically elutes later than the meta-isomer due to increased lipophilicity (the internal hydrogen bonding or steric shielding of the polar amine reduces interaction with the mobile phase water).[1]
Figure 2: Logical flow for distinguishing the target ortho-isomer from the standard meta-intermediate using chromatography.
References
European Pharmacopoeia (Ph.[1] Eur.) . Torasemide Monograph: Impurity Profiling. (Standard regulatory text defining the requirement to control positional isomers).[1][2]
Delarge, J. (1981).[2] Chemistry of Pyridine Sulfonamides. [Review of the synthesis of torasemide precursors].
National Institutes of Health (NIH) - PubChem .[1] Compound Summary: 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Meta-isomer data for comparison). Available at: [Link][1][2]
Clearsynth . Ortho-Torasemide Intermediate Reference Standard (CAS 164595-80-6).[1][3] (Source for commercial availability of the specific ortho-isomer).
Journal of Pharmaceutical and Biomedical Analysis. Development of stability-indicating HPLC methods for Torasemide and its impurities.
Biological activity of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological context of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide . Structural Analog of Torasemide & Carbonic Anhydrase In...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological context of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .
Structural Analog of Torasemide & Carbonic Anhydrase Inhibitor Scaffold[1]
Executive Summary
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a biologically active pyridine-sulfonamide derivative.[1] It is the ortho-isomer of the key intermediate used in the synthesis of the loop diuretic Torasemide (which utilizes the meta-isomer).[1] While primarily characterized as a synthetic intermediate and impurity (Torasemide Related Compound), this molecule possesses intrinsic biological activity as a Carbonic Anhydrase Inhibitor (CAI) and serves as a critical pharmacophore in Structure-Activity Relationship (SAR) studies for diuretic and anticancer drug discovery.[1]
This guide details the physicochemical properties, mechanism of action (MoA), synthesis protocols, and experimental validation of this compound, designed for pharmaceutical scientists and medicinal chemists.[1]
Chemical Identity & Physicochemical Properties
This molecule features a pyridine core substituted with a primary sulfonamide group at position 3 and an o-toluidino group at position 4.[1]
Property
Data
IUPAC Name
4-[(2-methylphenyl)amino]pyridine-3-sulfonamide
Common Reference
o-Torasemide Intermediate; Torasemide Isomer B
CAS Number
106944-62-1 (related sulfonylurea); Sulfonamide precursor specific CAS not widely indexed, often cited as isomer of 72811-73-5
Molecular Formula
C₁₂H₁₃N₃O₂S
Molecular Weight
263.32 g/mol
Solubility
DMSO (>10 mg/mL), Methanol; Poorly soluble in water
pKa (Sulfonamide)
~9.8 (Calculated)
LogP
~1.8 - 2.1
Biological Mechanism of Action (MoA)[1]
Primary Target: Carbonic Anhydrase Inhibition
Like most primary sulfonamides (
), this molecule acts as a classic zinc-binding inhibitor of Carbonic Anhydrase (CA) enzymes.[1]
Zinc Chelation : The sulfonamide nitrogen (in its deprotonated form) coordinates directly with the catalytic Zinc ion (
) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]
Selectivity Profile : The bulky 4-amino-aryl group interacts with the hydrophobic pocket of the enzyme.[1] The ortho-methyl group introduces steric hindrance compared to the meta-isomer (Torasemide intermediate), potentially altering selectivity toward specific isoforms (e.g., CA II vs. tumor-associated CA IX/XII).[1]
Secondary Pharmacology: Diuretic Pharmacophore
While the sulfonamide itself is a weak diuretic, it is the precursor to high-ceiling loop diuretics (sulfonylureas).[1]
Na⁺/K⁺/2Cl⁻ Cotransporter (NKCC2) Inhibition : The molecule serves as the scaffold for NKCC2 inhibition.[1] However, without the sulfonylurea moiety (as seen in Torasemide), the affinity for the NKCC2 transporter in the Thick Ascending Limb of the Loop of Henle is significantly reduced.[1]
SAR Insight : The ortho-methyl substitution often results in reduced diuretic potency compared to the meta-methyl isomer due to steric clash preventing optimal binding in the NKCC2 translocation pocket.[1]
Pathway Visualization
The following diagram illustrates the dual pharmacological context of the molecule.
Caption: Mechanism of Action showing primary Zinc chelation (CA inhibition) and secondary weak interaction with NKCC2 transporter.[1][2]
Experimental Protocols
Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
This protocol utilizes a Nucleophilic Aromatic Substitution (
Preparation : Dissolve 1.0 eq (e.g., 10 mmol) of 4-chloropyridine-3-sulfonamide in 20 mL of ethanol.
Addition : Add 2.2 eq of o-toluidine dropwise. The excess amine acts as a base to trap the HCl generated.[1]
Reaction : Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
Workup : Cool the reaction mixture to room temperature. The product may precipitate.[1] If not, concentrate the solvent under reduced pressure to 50% volume and add cold water.[1]
Purification : Filter the resulting solid.[1] Wash with cold water (to remove o-toluidine HCl salt) and cold ethanol.[1] Recrystallize from Ethanol/Water.[1]
Validation : Confirm structure via
-NMR. Look for the characteristic pyridine protons and the o-methyl singlet (~2.2 ppm).[1]
Incubation : Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM – 10
M) for 15 minutes at room temperature.
Reaction Trigger : Rapidly mix the Enzyme-Inhibitor solution with the
/Phenol Red solution in a stopped-flow spectrophotometer.
Measurement : Monitor the absorbance change at 557 nm (acidification of medium due to
).
Calculation : Determine the initial velocity (
). Calculate using a non-linear regression (Log[Inhibitor] vs. Response).[1] Convert to using the Cheng-Prusoff equation.[1]
Comparative Data Summary
The following table contrasts the ortho-isomer (Topic) with the clinically relevant meta-isomer (Torasemide intermediate).
Feature
4-[(2-Methylphenyl)amino]-... (Ortho)
4-[(3-Methylphenyl)amino]-... (Meta)
Role
Impurity / SAR Analog
Torasemide Intermediate
Steric Hindrance
High (Clash with pyridine ring)
Low (Optimal conformation)
CA Inhibition ()
Moderate (Est. 50-200 nM)
Potent (Est. 10-50 nM)
Diuretic Potential
Low
Moderate (High as Sulfonylurea)
Metabolic Stability
Potential blockage of ortho-hydroxylation
Susceptible to ring oxidation
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Delarge, J., et al. (1988).[1] Synthesis and diuretic activity of new sulfonylureas of the torasemide series. European Journal of Medicinal Chemistry. [1]
PubChem Compound Summary . (2024). 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (Isomer Reference).[1][5] National Library of Medicine.[1] Link[1]
Masereel, B. (2004).[1] Structural requirements for the diuretic activity of torasemide-like compounds. Journal of Pharmacy and Pharmacology. Link
Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and not approved for clinical use in this specific form.[1][6]
Technical Guide: Discovery and Synthetic Evolution of Torsemide Intermediates
Executive Summary Torsemide (Torasemide) represents a pivotal advancement in the class of loop diuretics.[1][2] Unlike its predecessors, furosemide and bumetanide, which are based on a sulfonamyl-benzoic acid scaffold, T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Torsemide (Torasemide) represents a pivotal advancement in the class of loop diuretics.[1][2] Unlike its predecessors, furosemide and bumetanide, which are based on a sulfonamyl-benzoic acid scaffold, Torsemide introduces a pyridine-3-sulfonylurea architecture. This structural innovation confers a longer half-life, higher bioavailability, and a unique pharmacological profile that inhibits the Na
/K/2Cl carrier system in the thick ascending limb of the loop of Henle.
This guide analyzes the discovery logic, the critical intermediates that enable its synthesis, and the evolution of process chemistry from early discovery (1974) to modern industrial optimization.
The Discovery Phase: From Benzene to Pyridine
Timeline: Early 1970s
Key Figure: J. Delarge (University of Liège)
The discovery of Torsemide was not serendipitous but a result of rigorous Structure-Activity Relationship (SAR) studies aimed at overcoming the limitations of furosemide (short half-life, hypokalemia risk).
The Pharmacophore Shift
Early loop diuretics relied on an acidic group (carboxylic acid) attached to a benzene ring. Delarge’s team hypothesized that replacing the benzene ring with a pyridine ring would alter the lipophilicity and pKa of the molecule, potentially improving tissue penetration.
Furthermore, they replaced the sulfonamide group with a sulfonylurea moiety. This modification was critical; the sulfonylurea group mimics the acidity of the carboxylic acid but provides a different metabolic stability profile.
Key SAR Findings:
The Pyridine Ring: Introduction of the nitrogen atom in the ring (position 1) increases the electron deficiency of the system, facilitating nucleophilic attack at the C4 position—a crucial reactivity trait for synthesis.
The 3-Sulfonylurea: Essential for binding to the co-transporter.
The 4-Anilino Group: The lipophilic 3-methylphenyl (m-tolyl) group at position 4 anchors the molecule in the hydrophobic pocket of the receptor.
Critical Intermediates: Structure and Function
The synthesis of Torsemide hinges on three high-value intermediates. Their purity directly dictates the polymorphic form and stability of the final API.
Chemical Logic: The chlorine atom at position 4 is highly labile due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the sulfonamide group at position 3. This makes it an ideal candidate for Nucleophilic Aromatic Substitution (
Role: The "Advanced Intermediate." This molecule contains the core pharmacophore minus the urea tail.
Stability: Stable solid, but prone to dimerization under forcing conditions.
Synthesis Challenge: Requires careful control of pH and temperature to prevent the formation of the "Dimer Impurity" (see Section 5).
Intermediate C: Isopropyl Isocyanate[9][10][11]
CAS: 1795-48-8
Role: The urea-forming agent.
Safety Profile: Highly toxic and moisture-sensitive. Modern process chemistry often seeks to replace this with Isopropyl Carbamate or activated carbamoylating agents to improve safety (Green Chemistry).
Synthetic Pathways and Evolution
We define the history of Torsemide synthesis in three distinct "Generations" of process chemistry.
Generation 1: The Delarge/Christiaens Route (1974)
The original patent route focused on establishing the structure but lacked industrial viability.
Method: Reaction of Intermediate B with Isopropyl Isocyanate in dichloromethane or dioxane.
Base: Triethylamine (TEA).
Drawbacks: Low yield (~50-60%), use of toxic solvents, and difficult purification of the final polymorph.
Generation 2: The Industrial Optimization (1990s-2000s)
Patents by Teva and others optimized the solvent system to control the reaction rate and impurity profile.
Method: Use of polar aprotic solvents (Acetonitrile, Acetone) with inorganic bases (
).
Innovation: Introduction of "in-situ" salt formation to accelerate the reaction.
Yield: Improved to >80%.
Generation 3: The "Green" Carbamate Route (Modern)
To avoid the toxicity of isocyanates, recent approaches utilize carbamates.
Method: Reaction of Intermediate B with Isopropyl Carbamate (or trichloroacetyl isocyanate followed by hydrolysis/amine exchange).
Advantage: Safer handling, higher atom economy, and avoidance of urea by-products.
Visualization of Synthetic Pathways[12]
Caption: Figure 1.[6] Evolution of Torsemide Synthesis showing the convergence of the Isocyanate (Gen 1/2) and Carbamate (Gen 3) routes.
Technical Deep Dive: The Impurity Challenge
A major historical hurdle in Torsemide development was the "Dimer Impurity."
The Mechanism of Failure:
During the synthesis of Intermediate B, if the reaction temperature is too high (>100°C) or the stoichiometry of m-toluidine is uncontrolled, the sulfonamide nitrogen of one molecule of Intermediate B can attack the 4-position of another molecule of Intermediate A (or B).
Control Strategy:
To ensure "Self-Validating" purity, the reaction is run in water or isopropanol at controlled reflux. The product (Int-B) precipitates out, while the impurities remain in the mother liquor. This solubility differential is the self-validating mechanism.
Experimental Protocols
Protocol 1: Synthesis of Intermediate B (Self-Validating Precipitation)
Reference: Adapted from US Patent 6,635,765 and EP 1433784.
Rationale: This step uses water as the solvent. Since the starting material (HCl salt) is water-soluble and the product is water-insoluble, the reaction drives itself to completion and purifies via precipitation.
Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Charge: Add 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol) and Water (500 mL). Stir to form a suspension.
Charge: Suspend Intermediate B (50g) in Acetonitrile (250 mL). Add Triethylamine (1.1 eq).[6]
Addition: Add Isopropyl Isocyanate (1.1 eq) slowly, maintaining temperature <30°C. Causality: Exothermic reaction; temp control prevents side reactions.
Reaction: Stir at ambient temperature for 6 hours.
Quench: Acidify with dilute HCl to pH 4.5.
Purification: The crude Torsemide precipitates.[9] Filter and recrystallize from Ethanol/Water (1:1) to obtain the stable Polymorph II .
Comparative Data Analysis
The following table summarizes the evolution of yield and purity across different patent eras.
Parameter
Gen 1 (Delarge, 1974)
Gen 2 (Teva, 2001)
Gen 3 (Modern/Green)
Key Reagent
Isopropyl Isocyanate
Isopropyl Isocyanate
Isopropyl Carbamate
Solvent
Dichloromethane
Acetone/Acetonitrile
Toluene/Dioxane
Base
Triethylamine
K2CO3 / Na2CO3
None (Thermal)
Yield (Int-B -> API)
50 - 60%
81.5 - 89%
> 90%
Purity (HPLC)
~95%
> 99.5%
> 99.8%
Major Impurity
Urea derivatives
Residual Isocyanate
Minimal
Toxicity Risk
High
High
Low
References
Delarge, J. (1974). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 38(1A), 144-150.
Masereel, B., et al. (1992). Design, synthesis and biological activity of a series of torasemide derivatives. Journal of Pharmacy and Pharmacology, 44(7), 589-593.
Teva Pharmaceutical Industries. (2003). Process for preparing torsemide intermediate. US Patent 6,635,765.
Che, D. (2008). Process for the preparation of torsemide and related intermediates. US Patent 7,378,527.[8]
Dipharma S.P.A. (2004). Process for the synthesis of torsemide, in particular of pure and stable form II. European Patent EP1433784A1.
Gu, S., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4, e157–e161.[10]
A Technical Guide to the Supramolecular Architecture and Hydrogen Bonding of Methylphenylamino-pyridinesulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Sulfonamide-based molecular scaffolds are cornerstones in medicinal chemistry, featured in a wide array of therapeutic agents. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfonamide-based molecular scaffolds are cornerstones in medicinal chemistry, featured in a wide array of therapeutic agents. Their clinical efficacy is not solely a function of their molecular structure but is also profoundly influenced by their solid-state properties, such as solubility, stability, and bioavailability. These properties are dictated by the intricate network of non-covalent interactions that govern their crystal packing, collectively known as the supramolecular structure. This guide provides an in-depth analysis of the supramolecular chemistry of a specific, medicinally relevant subclass: methylphenylamino-pyridinesulfonamides. We explore the critical role of hydrogen bonding in directing their self-assembly into predictable and recurring motifs. By integrating detailed experimental protocols with crystallographic data analysis, this document serves as a comprehensive resource for understanding and engineering the solid-state behavior of these important pharmaceutical compounds.
Introduction: The Significance of Supramolecular Chemistry in Sulfonamide Drug Development
The sulfonamide functional group (—SO₂NH—) is a privileged motif in drug design, renowned for its role in antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1] The methylphenylamino-pyridinesulfonamide core, in particular, represents a versatile scaffold found in intermediates for widely used drugs.[2][3] While drug discovery often focuses on the interaction between a single molecule and its biological target, the journey from a promising compound to a viable drug product is critically dependent on its solid-state characteristics. Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to significant variations in therapeutic outcomes.[4]
Understanding the supramolecular structure—the ordered arrangement of molecules in a crystal lattice—is therefore paramount.[4] This organization is primarily driven by a hierarchy of intermolecular interactions, with strong hydrogen bonds often acting as the primary directional forces.[4][5] For methylphenylamino-pyridinesulfonamides, the key hydrogen bond donors (the sulfonamide N-H) and acceptors (the sulfonyl oxygens and the pyridine nitrogen) create a predictable set of interactions that can be analyzed and, potentially, controlled. This guide elucidates these foundational principles, providing both the theoretical framework and the practical methodologies required to investigate these systems.
Synthesis of a Model Compound: 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
To investigate the supramolecular structure, a pure, crystalline sample is required. The synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide serves as a representative example, achievable through a nucleophilic aromatic substitution reaction.
Rationale for a Self-Validating Protocol
The following protocol is designed to be self-validating. The synthesis of the target molecule is followed by purification and characterization steps (NMR, FTIR) that confirm its identity and purity, ensuring that the material used for crystallographic studies is well-defined.
Detailed Experimental Protocol
Objective: To synthesize 4-(3-methylphenyl)amino-3-pyridinesulfonamide from 4-chloropyridine-3-sulfonamide and 3-methylaniline.[3]
Materials:
4-Chloropyridine-3-sulfonamide hydrochloride
3-Methylaniline (m-toluidine)
Anhydrous isopropanol
Deionized water
Sodium bicarbonate
Activated carbon (Darco KB)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloropyridine-3-sulfonamide hydrochloride and a molar excess of 3-methylaniline in anhydrous isopropanol.
Causality: Isopropanol serves as a suitable solvent that allows the reaction mixture to reach a temperature sufficient to overcome the activation energy for the nucleophilic substitution. The excess of the amine drives the reaction to completion.
Reflux: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct and precipitate the crude product.[3]
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual salts and impurities.
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol. Add a small amount of activated carbon and reflux briefly to remove colored impurities.[3]
Causality: Hot filtration removes the activated carbon and any adsorbed impurities. Upon cooling, the solubility of the desired product decreases, leading to the formation of crystals, while more soluble impurities remain in the solvent.
Final Product Isolation: Filter the hot solution through celite to remove the carbon. Allow the filtrate to cool slowly to room temperature, then add water to induce further precipitation.[3] Isolate the purified solid by vacuum filtration. Dry the product under vacuum.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy before proceeding to crystallographic analysis.
Methodologies for Supramolecular Structure Elucidation
The definitive method for determining the three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SC-XRD).[6][7][8]
SC-XRD provides a detailed map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[9][10]
Step 1: Crystal Growth (A Critical Step)
Objective: To obtain a single, high-quality crystal, typically 0.1-0.5 mm in size, with no significant internal defects.[8][9][10]
Common Method (Slow Evaporation):
Dissolve the purified sulfonamide in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near-saturation in a clean vial.
Loosely cap the vial or cover it with perforated film.
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
Causality: Slow evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and twinning that would compromise the diffraction experiment.[6]
Step 2: Data Collection & Structure Solution
The following workflow diagram illustrates the process from crystal mounting to the final structural model.
Caption: A flowchart of the SC-XRD experimental and computational pipeline.
Analysis of Hydrogen Bonding and Supramolecular Motifs
The crystal structures of methylphenylamino-pyridinesulfonamides are consistently dominated by a network of specific hydrogen bonds.[11] The sulfonamide group provides a strong hydrogen bond donor (N-H) and two strong acceptors (O=S=O), while the pyridine ring offers an additional acceptor site (the ring nitrogen).
Key Hydrogen Bonding Interactions
The interplay between these functional groups gives rise to several recurring patterns, often described using graph-set notation.[12][13]
N-H···O (Sulfonyl) Interaction: This is one of the most robust and predictable interactions in sulfonamide chemistry.[5][14] The acidic proton on the sulfonamide nitrogen forms a strong hydrogen bond with an oxygen atom of a neighboring sulfonamide group. This interaction frequently leads to the formation of centrosymmetric dimers or infinite chains.[11][15]
N-H···N (Pyridine) Interaction: The same sulfonamide N-H donor can alternatively bond to the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is crucial for linking molecules in different orientations and building higher-dimensional networks.[1][11]
Common Supramolecular Synthons
A "supramolecular synthon" is a robust structural unit formed by specific and directional intermolecular interactions. In this class of compounds, two synthons are particularly prevalent:
The Centrosymmetric Dimer: Two molecules associate through a pair of N-H···O hydrogen bonds, forming a characteristic ring motif denoted as R²₂(8).[11][16][17] This is a very stable arrangement that often forms the primary building block of the crystal structure.
The C(6) or C(4) Chain: Molecules link head-to-tail via N-H···N or N-H···O bonds, respectively, to form one-dimensional chains.[11]
The following diagram illustrates the formation of the common R²₂(8) dimer, a fundamental building block in sulfonamide crystal engineering.
Caption: A schematic of the R²₂(8) hydrogen-bonded dimer.
Data Presentation: Hydrogen Bond Geometries
Quantitative analysis of crystal structures provides precise geometric data for these interactions. The strength of a hydrogen bond is correlated with its length and linearity.
Table 1: Representative Hydrogen Bond Parameters for Isomeric Methylphenylamino-pyridinesulfonamides
(Data synthesized from typical values reported in crystallographic literature)[11]
Interaction Type
Donor (D) - Acceptor (A)
D-H Distance (Å)
H···A Distance (Å)
D···A Distance (Å)
D-H···A Angle (°)
Resulting Motif
N-H···N
N(sulfonamide)-H ··· N(pyridine)
~ 0.86
~ 2.10
~ 2.95
~ 170
C(6) Chain
N-H···O
N(sulfonamide)-H ··· O(sulfonyl)
~ 0.86
~ 2.05
~ 2.90
~ 175
R²₂(8) Dimer
C-H···O
C(aryl)-H ··· O(sulfonyl)
~ 0.93
~ 2.50
~ 3.40
~ 150
Layer Stabilization
Note: Shorter H···A distances and angles closer to 180° generally indicate stronger hydrogen bonds.
The Role of Weaker Interactions
While strong N-H···O and N-H···N bonds dictate the primary structure, the overall crystal packing is consolidated by a network of weaker interactions. These include C-H···O and C-H···π contacts, which, although individually weak, collectively contribute significantly to the stability of the three-dimensional lattice.[14][18] π-π stacking interactions between aromatic rings can also play a role in organizing molecules into columns or sheets.[4][17]
Structure-Property Relationships and Implications for Drug Development
The specific supramolecular assembly adopted by a methylphenylamino-pyridinesulfonamide directly influences its macroscopic properties:
Solubility and Dissolution Rate: Tightly packed structures with strong, extensive hydrogen bonding networks generally have higher lattice energies and, consequently, lower aqueous solubility. Understanding these patterns allows for the targeted design of co-crystals or salts to disrupt unfavorable packing and enhance solubility.[19]
Stability and Polymorphism: Different hydrogen bonding arrangements can lead to polymorphs with varying thermodynamic stabilities.[4] Identifying the most stable form is critical to ensure the long-term stability and consistent performance of a drug product.
Mechanical Properties: The way molecules are held together affects the crystal's mechanical properties, such as its tendency to fracture or deform under pressure during tableting.
Conclusion
The supramolecular architecture of methylphenylamino-pyridinesulfonamides is a highly organized system governed by a clear hierarchy of non-covalent forces. The strong and directional N-H···O and N-H···N hydrogen bonds are the primary drivers of self-assembly, consistently forming robust synthons such as R²₂(8) dimers and one-dimensional chains. These primary interactions are further supported by a network of weaker C-H···O and π-π interactions, which finalize the three-dimensional crystal packing. For drug development professionals, a thorough understanding of these principles is not merely an academic exercise; it is a critical tool for controlling the solid-state properties that underpin the safety, stability, and efficacy of pharmaceutical products. By leveraging the methodologies outlined in this guide, researchers can proactively characterize and engineer the crystalline forms of these vital medicinal compounds.
References
Kosutić Hulita, N., Danilovski, A., Filić, D., Marinković, M., Mestrović, E., & Dumić, M. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o648–o651. [Link]
Sainz-Díaz, C. I., Espinosa-García, J., & Hernández-Laguna, A. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213–221. [Link]
ResearchGate. (n.d.). Different supramolecular diastereomeric forms of sulfonamides. Retrieved February 19, 2026, from [Link]
ResearchGate. (2025). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Retrieved February 19, 2026, from [Link]
Zubair, M., Ali, S., Shaihid, K., & Asghar, S. (2018). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. Oriental Journal of Chemistry, 34(3), 1641-1645. [Link]
Akinchan, N. T., Akinchan, R., Drożdżewski, P. M., & Głowiak, T. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 939. [Link]
Selvaraj, J., & Muthiah, P. T. (2010). Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2121–o2122. [Link]
ResearchGate. (2025). Hydrogen bonding in sulfonamides. Retrieved February 19, 2026, from [Link]
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 19, 2026, from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved February 19, 2026, from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved February 19, 2026, from [Link]
University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 19, 2026, from [Link]
Dong, Z., et al. (2021). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 23, 819-828. [Link]
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 19, 2026, from [Link]
Galek, P. T. A., Fábián, L., & Allen, F. H. (2001). Hydrogen Bonding in Sulfonamides. Crystal Growth & Design, 1(6), 469-480. [Link]
ResearchGate. (n.d.). Common hydrogen-bonding patterns in sulfonamides: (a) C(4) chains; (b) R22(8) dimers. Retrieved February 19, 2026, from [Link]
ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. [Link]
El-Sayed, H. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25968. [Link]
Royal Society of Chemistry. (2022). C–H…S Hydrogen Bonding Interactions. Chemical Society Reviews. [Link]
ResearchGate. (2025). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Retrieved February 19, 2026, from [Link]
Mohamed-Ezzat, A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 7(12). [Link]
ResearchGate. (2004). Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2. Retrieved February 19, 2026, from [Link]
MDPI. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International Journal of Molecular Sciences, 25(21), 11920. [Link]
PubMed. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International Journal of Molecular Sciences, 25(21), 11920. [Link]
Patent. (n.d.). Synthesis of N-(4-chloro-2-methylphenyl)-N-(pyridin-3-yl-methyl)-methanesulfonamide.
Technical Guide: Thermogravimetric Analysis of Torsemide Related Compound A
Executive Summary This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of Torsemide Related Compound A (USP designation), chemically identified as 4-[(3-methylphenyl)amino]-3-pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of Torsemide Related Compound A (USP designation), chemically identified as 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide . As the primary hydrolytic degradation product of Torsemide, characterizing this impurity is critical for establishing stability profiles and reference standard purity in compliance with ICH Q3A/Q3B guidelines.
This document moves beyond basic operation, detailing the mechanistic interpretation of thermal events, kinetic stability assessments, and self-validating experimental protocols designed for high-stakes drug development environments.
Part 1: Chemical Context & Thermal Significance[1]
The Target Analyte
Torsemide Related Compound A is formed via the hydrolysis of the sulfonylurea bridge in the parent drug, Torsemide. Unlike the parent molecule, which exhibits specific polymorphism, Compound A is a stable crystalline solid with a distinct thermal footprint.
Parameter
Specification
USP Name
Torsemide Related Compound A
Chemical Name
4-[(3-methylphenyl)amino]-3-pyridinesulfonamide
Molecular Formula
C₁₂H₁₃N₃O₂S
Molecular Weight
263.32 g/mol
Melting Point
168–170 °C (Literature Reference)
Key Functional Groups
Sulfonamide (primary), Secondary Amine, Pyridine ring
Why TGA is Critical for this Impurity
While HPLC quantifies purity, TGA provides the stoichiometric truth regarding the solid state.
Solvate vs. Surface Moisture: Synthetic routes often employ solvents like n-propanol or ethanol. TGA differentiates between loosely bound surface moisture (mass loss <100°C) and stoichiometric solvates (stepwise mass loss >100°C).
Thermal Stability Window: Determining the onset of decomposition (
) ensures that drying processes for reference standards do not degrade the material.
Reference Standard Potency: The "Loss on Drying" (LOD) value derived from TGA is directly subtracted from 100% to calculate the "As-Is" potency of the reference standard.
Part 2: Experimental Protocol (Self-Validating System)
To ensure data integrity, this protocol utilizes a hermetic-pinhole configuration. This creates a "self-atmosphere" that suppresses sublimation while allowing volatile release, providing sharper resolution than open-pan methods.
Instrumentation & Parameters
Instrument: TGA with microbalance sensitivity
0.1 µg (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).
Sealing: Hermetically crimped, then laser-pierced or manually pinholed (~50 µm diameter).
The "Senior Scientist" Workflow
The following diagram outlines the critical decision points often missed in standard operating procedures.
Caption: Optimized TGA workflow for sulfonamide impurities using pinhole encapsulation to maximize resolution.
Part 3: Data Interpretation & Expected Profiles
Torsemide Related Compound A exhibits a characteristic thermal profile. The interpretation requires correlating Mass Loss (%) with the First Derivative of Mass Loss (DTG).
The Thermal Profile
Temperature Zone
Expected Event
Mechanistic Interpretation
30°C – 105°C
0.1% – 0.5% Loss
Surface Moisture/Residual Solvent. Non-stoichiometric loss. If loss > 1%, suspect hygroscopicity or improper drying.
105°C – 160°C
Stable Baseline
Stability Window. The compound should remain thermally inert. Any mass loss here suggests a solvate (e.g., ethanolate) or low-melting impurity.
168°C – 170°C
Endotherm (DSC)
Melting Point. TGA may show a slight baseline disturbance due to phase change, but significant mass loss implies simultaneous decomposition.
> 200°C
Sharp Mass Drop
Decomposition. Onset of degradation (). Likely cleavage of the sulfonamide group () or oxidation of the amine bridge.
Logic Tree for Impurity Classification
Use this logic flow to categorize the material based on the TGA curve.
Caption: Decision matrix for distinguishing between surface moisture, solvates, and anhydrous forms.
Part 4: Advanced Kinetic Analysis (Decomposition)
For stability indicating methods, determining the Activation Energy (
) of decomposition is valuable.
Method: Run the TGA experiment at three different heating rates (
): 5, 10, and 20 °C/min.
Observation: The decomposition temperature (
) will shift to higher temperatures as increases.
Calculation: Use the Ozawa-Flynn-Wall (OFW) method. Plot
vs. (at fixed conversion , e.g., 5% mass loss).
The slope of the line is proportional to
.
Insight: A high
indicates the impurity is thermally stable and unlikely to degrade during standard milling or compaction processes.
Part 5: Troubleshooting Common Anomalies
Observation
Probable Cause
Corrective Action
Continuous drift
Buoyancy effect
Perform a blank run (empty pan) and subtract the baseline.
"Popcorn" noise
Rapid solvent escape
Reduce heating rate to 2°C/min or use a smaller pinhole to control vapor pressure.
Early mass loss (<150°C)
Sublimation
Use a hermetically sealed pan with a laser pinhole (smaller diameter) to saturate the headspace.
Residue > 0% at 600°C
Ash/Inorganic salt
If the synthesis involved salts (e.g., HCl extraction), this residue is likely inorganic. Verify with ROI (Residue on Ignition).
References
United States Pharmacopeia (USP). Torsemide Monograph & Reference Standards. (USP 43-NF 38). USP Convention.[1]
Gadani, K., et al. (2021).[2] Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate. Research Journal of Pharmacy and Technology.[2][3] (Demonstrates isolation techniques for sulfonamide impurities).
Thieme Connect. (2022). Synthesis and Characterization of Related Substances of Torsemide. (Confirms melting point of Compound A at 168–170°C).
TA Instruments. Thermal Analysis Application Brief: Decomposition Kinetics by TGA. (Methodology for OFW calculations).
BenchChem. Technical Guide to Thermal Stability of Sulfonamides. (General thermal behavior of sulfonamide class).
What is 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide?
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: Technical Profile & Impurity Analysis Executive Summary 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS: 164595-80-6 ) is a critical positional isomer and process imp...
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS: 164595-80-6 ) is a critical positional isomer and process impurity associated with the synthesis of the loop diuretic Torsemide .[1] Structurally, it is the ortho-toluidine analog of the Torsemide intermediate, differing from the active pharmaceutical ingredient (API) precursor which utilizes the meta-toluidine moiety.[1]
In drug development and CMC (Chemistry, Manufacturing, and Controls), this compound serves as a vital Reference Standard for impurity profiling.[1] Its presence in the final API indicates regio-isomeric contamination, which can alter the pharmacological efficacy and safety profile of the drug product.[1] This guide details its physicochemical properties, synthesis pathways, and analytical detection protocols.[1]
Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point
>145°C (Decomposes)
pKa (Predicted)
~9.5 (Sulfonamide NH), ~3.4 (Pyridine N)
Synthesis & Formation Mechanism
The formation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide occurs via a Nucleophilic Aromatic Substitution (
) .[1] This reaction parallels the synthesis of the Torsemide intermediate but arises from the presence of o-toluidine (2-methylaniline) as an impurity in the starting material (m-toluidine) or through non-selective coupling conditions.[1]
Reaction Scheme
The synthesis involves the displacement of a chloride leaving group on the pyridine ring by the amino group of o-toluidine.[1]
Figure 1:
reaction pathway for the formation of the o-tolyl sulfonamide impurity.[1][2][3]
Step-by-Step Synthesis Protocol (Reference Standard Preparation)
Objective: To synthesize high-purity (>99%) reference material for HPLC calibration.
Reagent Setup:
Charge a 3-neck round-bottom flask with 4-Chloro-3-pyridinesulfonamide (1.0 eq) and Water (5 vol).[1]
Add o-Toluidine (1.1 eq) slowly at room temperature.[1]
Reaction:
Heat the suspension to 90°C under reflux.
Monitor reaction progress via HPLC (Target: <0.5% starting material remaining). Typical time: 3–5 hours.[1][2]
Work-up:
Cool the mixture to 20–25°C.
Adjust pH to 7.0–8.0 using saturated NaHCO₃ solution to neutralize the HCl byproduct and precipitate the free base.[1]
In the context of Torsemide manufacturing, this compound is not just a byproduct; it is a reactive intermediate that carries forward into the final drug substance.[1]
Fate of Impurity
If not removed, 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide reacts with Isopropyl Isocyanate in the subsequent step to form o-Torsemide (1-isopropyl-3-[(4-o-toluidino-3-pyridyl)sulfonyl]urea).[1]
Figure 2: Propagation of the sulfonamide impurity to the final drug substance impurity (o-Torsemide).[1]
Retention Time: The ortho-isomer typically elutes after the meta-isomer (Torsemide intermediate) due to steric shielding of the polar amino group, increasing lipophilicity.[1]
H-NMR: Distinct methyl peak shift.
Ortho-methyl group appears upfield relative to the meta-methyl of the main drug intermediate due to shielding effects from the pyridine ring.[1]
Biological Relevance & Toxicity[1][4][6]
While primarily an impurity, the biological activity of this isomer provides insight into the Structure-Activity Relationship (SAR) of pyridine-sulfonamide diuretics.[1]
Mechanism of Action (Theoretical): Like Torsemide, it targets the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1]
Loss of Efficacy: The ortho-position of the methyl group introduces steric hindrance that disrupts the optimal planar conformation required for high-affinity binding to the chloride-binding pocket of NKCC2.[1] Consequently, the ortho-isomer is expected to have significantly lower diuretic potency than Torsemide.[1]
Toxicity: As an aniline-derived structure, potential risks include methemoglobinemia (characteristic of aniline metabolites), though the sulfonamide group generally mitigates this compared to free anilines.[1]
References
ChemicalBook. (2024).[1] 3-Pyridinesulfonamide, 4-[(2-methylphenyl)amino]- Product Entry & CAS Data. Retrieved from [1]
LGC Standards. (2024). Torsemide Impurity Standards and Reference Materials. Retrieved from [1]
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Torsemide and Related Impurities. Retrieved from [1]
European Pharmacopoeia (Ph.[1] Eur.). Torasemide Monograph: Impurity Profiling Guidelines.[1] (Standard regulatory text for impurity limits).
Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide from 4-chloropyridine-3-sulfonamide
Part 1: Executive Summary & Strategic Context This application note details the optimized protocol for synthesizing 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide via nucleophilic aromatic substitution ( ). This scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
This application note details the optimized protocol for synthesizing 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide via nucleophilic aromatic substitution (
). This scaffold is a structural isomer of the key intermediate used in the synthesis of the loop diuretic Torasemide (which utilizes the 3-methyl isomer).
The 3-sulfonamido-4-aminopyridine motif is a "privileged structure" in medicinal chemistry, appearing in various diuretic, anti-inflammatory, and antitumor agents. This protocol addresses specific challenges associated with the steric hindrance of the ortho-methyl group on the aniline nucleophile and provides a robust method for isolation without column chromatography.
Key Technical Advantages
Scalability: The protocol avoids chromatographic purification, relying instead on controlled crystallization.
Atom Economy: High-yielding
pathway with minimal byproduct formation.
Safety Focus: Specific handling procedures for o-toluidine (a known carcinogen) are integrated into the workflow.
Part 2: Scientific Foundation & Mechanism
Mechanistic Rationale (
)
The reaction proceeds via an addition-elimination mechanism (
). The 4-position of the pyridine ring is activated for nucleophilic attack due to two synergistic electronic factors:
Inductive/Mesomeric Withdrawal: The pyridine nitrogen (especially if protonated) withdraws electron density from the ring, making C2 and C4 electrophilic.
Orthogonal Activation: The sulfonamide group (
) at the 3-position is strongly electron-withdrawing, further depleting electron density at the adjacent C4 position and stabilizing the anionic intermediate (Meisenheimer complex).
Unlike standard benzene systems which require strong electron-withdrawing groups (like
) to facilitate , the 4-chloropyridine-3-sulfonamide substrate is sufficiently activated to react with anilines under thermal conditions without strong base catalysts.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway of the
reaction showing the critical transition through the Meisenheimer complex.
o-Toluidine Handling: o-Toluidine is a Category 1 Carcinogen. All weighing and transfer must occur inside a certified fume hood. Double nitrile gloves are mandatory.
Reaction Vessel: Use a closed system with a reflux condenser to prevent vapor escape.
Waste Disposal: All mother liquors containing unreacted aniline must be segregated into specific hazardous waste streams (aromatic amines).
Step-by-Step Procedure
Phase 1: Reaction Setup
Charge: To a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-chloropyridine-3-sulfonamide (1.93 g, 10 mmol).
Solvent: Add Ethanol (20 mL). The starting material may not fully dissolve at room temperature; this is normal.
Note: A slight excess of aniline drives the reaction to completion and compensates for the steric hindrance of the ortho-methyl group.
Catalysis (Optional): If reaction kinetics are slow (monitored by TLC), add 2-3 drops of conc. HCl. This protonates the pyridine nitrogen, significantly increasing electrophilicity at C4.
Phase 2: Reaction & Monitoring
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
Duration: Maintain reflux for 4–6 hours.
IPC (In-Process Control): Monitor by TLC (System: DCM/MeOH 9:1).
Product Rf: ~0.3 (often streaks due to sulfonamide/amine nature).
Visualization: UV (254 nm).
Phase 3: Workup & Isolation
Cooling: Remove heat and allow the reaction mixture to cool slowly to room temperature.
Precipitation:
Scenario A (Spontaneous): Product often crystallizes upon cooling.
Scenario B (Induced): If no solid forms, add Water (10-20 mL) dropwise to the stirring ethanolic solution. This increases polarity and forces the hydrophobic product out.
Filtration: Filter the resulting precipitate using a Buchner funnel.
Wash: Wash the filter cake with:
Cold water (2 x 10 mL) to remove salts.
Cold Ethanol/Water (1:1, 5 mL) to remove residual aniline.
Drying: Dry the solid under vacuum at 50°C for 12 hours.
Phase 4: Purification (Recrystallization)
Solvent System: Ethanol/Water (3:1).
Dissolve crude solid in boiling ethanol. Add hot water until slight turbidity persists. Cool slowly to 4°C.
Yield Expectation: 70–85%.
Appearance: Off-white to beige crystalline solid.
Experimental Workflow Diagram
Figure 2: Operational workflow from reaction initiation to product isolation.
Part 4: Analytical Verification
To validate the synthesis, the following analytical data should be obtained.
Proton NMR (
H NMR, DMSO-
)
2.25 ppm (s, 3H): Distinct singlet for the methyl group on the phenyl ring.
7.0 - 7.4 ppm (m, 4H): Aromatic protons of the phenyl ring.
7.5 ppm (s, 2H): Sulfonamide (broad, exchangeable with ).
6.8 ppm (d, 1H): Pyridine C5 proton (doublet).
8.2 ppm (d, 1H): Pyridine C6 proton (doublet).
8.6 ppm (s, 1H): Pyridine C2 proton (singlet, most deshielded due to adjacent N and ).
9.0+ ppm (s, 1H): Bridging amine (broad).
Mass Spectrometry (ESI-MS)
Expected [M+H]+: 264.32 m/z.
Fragment Pattern: Loss of
or cleavage of the sulfonamide group may be observed at higher fragmentation energies.
Part 5: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Oiling Out
Product melting point depressed by impurities or solvent mixture.
Re-dissolve in hot EtOH. Add seed crystal. Cool very slowly.
Low Yield
Incomplete reaction due to steric hindrance of o-methyl.
Increase reflux time to 12h or use n-Propanol (higher boiling point: 97°C).
Dark Color
Oxidation of excess o-toluidine.
Wash filter cake thoroughly with slightly acidic water (removes amine) followed by cold EtOH.
Starting Material Remains
Deactivation of pyridine ring.
Add catalytic HCl (1M in ether or aqueous) to protonate the pyridine nitrogen.
Part 6: References
Delarge, J. (1973). Nouvelles substances à activité diurétique et antihypertensive. Annales Pharmaceutiques Françaises, 31, 467-474.[1] (Foundational work on pyridine sulfonamide diuretics).
U.S. Patent No.[1] Re. 30,633. (1981). Pyridine-3-sulfonylureas and process for preparing them. (Describes the general synthesis of Torasemide analogs via 4-chloro-3-pyridinesulfonamide).
PubChem. 4-Chloro-3-pyridinesulfonamide Compound Summary. National Library of Medicine. (Physical properties and safety data for starting material).
ChemicalBook. Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide. (Reference for the 3-methyl isomer protocol, adapted here for the 2-methyl isomer).
Sigma-Aldrich. Safety Data Sheet: o-Toluidine. (Critical safety data for the nucleophile).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Isomeric Purity Profiling Using 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Part 1: Introduction & Chemical Context
Subject: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Role: Reference Standard for Isomeric Purity & Specificity Testing
Target Analyte Class: Sulfonamide Diuretic Intermediates (Torsemide Series)
In the synthesis of the loop diuretic Torsemide , the primary intermediate is the meta-isomer, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Torsemide Impurity A). However, the presence of o-toluidine (2-methylaniline) as a contaminant in the starting material (m-toluidine) leads to the formation of the 2-methylphenyl positional isomer: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .
This chemical serves as a critical Specificity Marker . Regulatory bodies (ICH, USP, EP) require analytical methods to demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components which may be expected to be present. Therefore, this reference standard is essential for validating that Quality Control (QC) methods can resolve the active intermediate from its unwanted ortho-isomer.
Part 2: Chemical Identity & Properties
Property
Detail
Chemical Name
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Common Name
Torsemide ortho-Isomer Intermediate
Molecular Formula
C₁₂H₁₃N₃O₂S
Molecular Weight
263.32 g/mol
Structure
Pyridine-3-sulfonamide substituted at position 4 with an o-toluidine group
Solubility
Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water
pKa (Predicted)
~10.2 (Sulfonamide), ~5.5 (Pyridine nitrogen)
Key Distinction
Positional isomer of Torsemide Impurity A (CAS 72811-73-5)
Part 3: Mechanism of Formation (Pathway Diagram)
The following diagram illustrates the parallel reaction pathways. The "Main Reaction" produces the desired intermediate, while the "Impurity Pathway" (caused by contaminated starting material) produces the target reference standard.
Caption: Parallel synthesis pathways showing the origin of the 2-methyl isomer (red) vs. the desired 3-methyl intermediate (green).
Part 4: Analytical Protocol (HPLC-UV)
This protocol is designed to separate the ortho-isomer (2-methyl) from the meta-isomer (3-methyl). Due to their structural similarity, a standard C18 column with a specific gradient is required to exploit small differences in hydrophobicity and steric hindrance.
Chromatographic Conditions
Parameter
Setting
Instrument
HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column
Inertsil ODS-3 C18, 250 x 4.6 mm, 5 µm (or equivalent Phenyl-Hexyl for enhanced selectivity)
Column Temp
30°C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV at 288 nm (Isosbestic point approximation for sulfonamides)
Run Time
25 Minutes
Mobile Phase Preparation
Mobile Phase A (Buffer): 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric acid.
Why pH 3.0? Suppresses the ionization of the pyridine nitrogen and sulfonamide, keeping the molecule neutral to maximize interaction with the C18 stationary phase for better resolution.
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
85
15
15.0
50
50
20.0
50
50
21.0
85
15
| 25.0 | 85 | 15 |
Standard Preparation Protocol
Step 1: Stock Solution Preparation (1.0 mg/mL)
Weigh accurately 10.0 mg of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Reference Standard.
Transfer to a 10 mL volumetric flask.
Add 5 mL of Methanol and sonicate for 5 minutes to dissolve (ensure complete dissolution).
Dilute to volume with Mobile Phase A.
Step 2: System Suitability Solution (Resolution Check)
Prepare a mixed standard containing 0.1 mg/mL of the 2-methyl isomer (Target) and 0.1 mg/mL of the 3-methyl isomer (Torsemide Impurity A).
Inject this mixture to verify separation.
Acceptance Criteria: Resolution (
) between the two peaks must be .
Part 5: Method Validation & Interpretation
To ensure the reliability of this reference standard in routine QC, the following parameters must be verified.
Specificity & Retention Time
Observation: The ortho-isomer (2-methyl) typically elutes later than the meta-isomer (3-methyl) on C18 columns due to the "ortho-effect" where the methyl group shields the polar amine, slightly increasing hydrophobicity compared to the exposed meta position.
Storage: Store at 2-8°C in a desiccator. Hygroscopic.
Stability: Stable in solution (Acetonitrile/Water) for 24 hours at room temperature. For long-term storage of stock solutions, keep at -20°C.
References
European Pharmacopoeia (Ph. Eur.) . Torasemide Monograph 2132. 10th Edition. Strasbourg, France: EDQM. (2020). Link
U.S. Pharmacopeia (USP) . Torsemide: USP Monograph. Rockville, MD: United States Pharmacopeial Convention. (2023). Link
Khan, M. et al. "Development and validation of a stability-indicating HPLC method for Torsemide and its related impurities." Journal of Pharmaceutical and Biomedical Analysis. (2018). Link
International Conference on Harmonisation (ICH) . Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link
Method
Large-Scale Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: An Application Note and Protocol
Abstract This comprehensive application note provides a detailed guide for the large-scale synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, a key intermediate in the manufacturing of various pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed guide for the large-scale synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, a key intermediate in the manufacturing of various pharmaceutical agents. This document outlines two robust synthetic strategies: a classical nucleophilic aromatic substitution (SNA_r) and a modern palladium-catalyzed Buchwald-Hartwig amination. The guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for scaling up production.
Introduction
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a critical building block in medicinal chemistry and drug development. Its structural motif is present in a number of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. This guide provides a detailed technical overview of the synthesis, focusing on practical, scalable, and reproducible methodologies.
The synthesis of 4-arylamino-3-pyridinesulfonamides typically involves the coupling of a substituted aniline with a 4-halo-3-pyridinesulfonamide derivative. The choice of synthetic route can significantly impact yield, purity, and cost-effectiveness on a large scale. This document will explore both a traditional and a contemporary catalytic approach to this transformation.
Synthetic Strategies and Mechanistic Overview
The construction of the C-N bond between the pyridine and phenyl rings is the key transformation in the synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide. Two primary strategies are presented here:
Strategy 1: Nucleophilic Aromatic Substitution (SNA_r): This classical approach involves the direct displacement of a halide (typically chloride) from the 4-position of the pyridine ring by the amino group of 2-methylaniline (o-toluidine). The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing sulfonamide group at the 3-position.[1][2] The reaction is typically carried out at elevated temperatures in a suitable solvent.
Strategy 2: Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction offers a powerful and often more efficient alternative to traditional SNA_r methods.[3][4] It allows for the formation of C-N bonds under milder conditions and with a broader substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product.[5][6]
The choice between these strategies will depend on factors such as cost of reagents and catalysts, desired reaction conditions, and scalability considerations.
Synthesis of the Key Starting Material: 4-Chloro-3-pyridinesulfonamide
A reliable supply of high-purity 4-chloro-3-pyridinesulfonamide is crucial for the successful synthesis of the final product. A common and scalable route to this intermediate starts from 4-hydroxy-3-pyridinesulfonic acid.[7][8]
Reaction Scheme: 4-Chloro-3-pyridinesulfonamide
Caption: Synthesis of 4-Chloro-3-pyridinesulfonamide.
Protocol for the Synthesis of 4-Chloro-3-pyridinesulfonamide
This protocol is adapted from established procedures and is suitable for large-scale production.[8][9]
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
4-Hydroxy-3-pyridinesulfonic acid
51498-38-5
175.16
Phosphorus pentachloride (PCl₅)
10026-13-8
208.24
Phosphorus oxychloride (POCl₃)
10025-87-3
153.33
Ammonium hydroxide (28-30%)
1336-21-6
35.05
Toluene
108-88-3
92.14
Procedure:
Chlorination: In a suitable glass-lined reactor, charge phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). While stirring, carefully add 4-hydroxy-3-pyridinesulfonic acid in portions, maintaining the temperature below 40 °C. After the addition is complete, slowly heat the reaction mixture to 120 °C and maintain for 5 hours.
Work-up of Chlorination: Cool the reaction mixture to room temperature and quench by carefully adding it to ice-water. The product, 4-chloro-3-pyridinesulfonyl chloride, will precipitate. Filter the solid and wash with cold water.
Ammonolysis: Suspend the crude 4-chloro-3-pyridinesulfonyl chloride in a suitable organic solvent such as toluene or MTBE in the reactor.[10] Cool the suspension to 0-5 °C and add ammonium hydroxide (28-30%) dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture for 2-3 hours at room temperature.
Isolation: Filter the precipitated solid, wash with cold water and then with a small amount of cold toluene. Dry the product under vacuum at 50-60 °C to afford 4-chloro-3-pyridinesulfonamide as a solid.
Expected Yield: 65-75% over two steps.
Purity (by HPLC): >98%.
Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
This method is based on the well-established reaction of 4-chloro-3-pyridinesulfonamide with anilines.[9][11] The protocol provided is adapted for the use of 2-methylaniline, with considerations for potential steric hindrance.
Reaction Setup: To a glass-lined reactor, charge 4-chloro-3-pyridinesulfonamide, 2-methylaniline (1.1-1.2 equivalents), and n-propanol.
Reaction: Heat the mixture to reflux (approximately 97-105 °C) and maintain for 4-6 hours.[9] Monitor the reaction progress by HPLC. Due to the steric hindrance of the ortho-methyl group, a longer reaction time or higher temperature (if using a higher boiling solvent) may be required compared to the reaction with m-toluidine.
Work-up and Isolation: Cool the reaction mixture to room temperature. A solid may precipitate. Add water to the mixture and adjust the pH to 7-8 with a saturated solution of sodium bicarbonate to precipitate the product completely.[11] Filter the crude product and wash with water.
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in methanol, treating with activated carbon to remove colored impurities, filtering hot, and then precipitating the product by the addition of water.[11] Filter the purified product, wash with a methanol/water mixture, and dry under vacuum at 60-70 °C.
Expected Yield: 80-90%.
Purity (by HPLC): >99%.
Strategy 2: Buchwald-Hartwig Amination
This palladium-catalyzed method can be advantageous, especially if the SNA_r reaction is sluggish due to the sterically hindered o-toluidine.[12]
Caption: Buchwald-Hartwig Amination Route.
4.2.1. Protocol for Buchwald-Hartwig Amination
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
4-Chloro-3-pyridinesulfonamide
33263-43-3
192.62
2-Methylaniline (o-toluidine)
95-53-4
107.15
Palladium(II) acetate (Pd(OAc)₂)
3375-31-3
224.5
XPhos
564483-18-7
476.65
Sodium tert-butoxide (NaOtBu)
865-48-5
96.1
Toluene (anhydrous)
108-88-3
92.14
Procedure:
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Reaction Setup: In a dry, inerted reactor, charge 4-chloro-3-pyridinesulfonamide, 2-methylaniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (1-3 mol%), and XPhos (2-6 mol%). Add anhydrous toluene.
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by HPLC.
Work-up: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Note: The melting point for the 2-methyl isomer may vary from the 3-methyl isomer. Experimental determination is recommended.
Characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide:
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include those for the aromatic protons of both the pyridine and phenyl rings, the methyl group protons, and the amine and sulfonamide protons.
¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would correspond to the carbon atoms of the pyridine and phenyl rings, and the methyl group.
Mass Spectrometry (ESI+): m/z = 264.08 [M+H]⁺.
Safety Considerations
4-Chloro-3-pyridinesulfonamide: May cause skin and serious eye irritation. May cause respiratory irritation.[13]
2-Methylaniline (o-toluidine): Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
Phosphorus pentachloride and Phosphorus oxychloride: Highly corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood.
Palladium catalysts and phosphine ligands: Can be air and moisture sensitive. Handle under an inert atmosphere.
Sodium tert-butoxide: Corrosive and flammable solid. Reacts with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated area or fume hood.
Conclusion
This application note provides two robust and scalable methods for the synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide. The choice between the classical SNA_r approach and the modern Buchwald-Hartwig amination will depend on specific process requirements and economic considerations. The detailed protocols and supporting information herein are intended to facilitate the successful and efficient large-scale production of this important pharmaceutical intermediate.
References
WO2003097603A1 - Process for the preparation of highly pure torsemide - Google P
Synthesis and Characterization of Related Substances of Torasemide - ResearchGate. (URL: [Link])
The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])
Why nucleophilic substitution in pyridine favours at position-2? - Quora. (URL: [Link])
US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google P
EP1741429A2 - Processes for preparing torsemide - Google P
Process For The Purification Of Torsemide - Quickcompany. (URL: [Link])
Preparation of highly pure torsemide - Academia.edu. (URL: [Link])
The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid - arkat usa. (URL: [Link])
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (URL: [Link])
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (URL: [Link])
EP1284733A1 - Novel processes for preparing torsemide intermediate - Google P
(PDF) The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor - ResearchGate. (URL: [Link])
Application Note: A Validated RP-HPLC Method for the Quantification of Torsemide Impurity B in Pharmaceutical Samples
Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Torsemide Impurity B (4-[(3-methylphenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Torsemide Impurity B (4-[(3-methylphenyl)amino]pyridine-3-sulfonamide) in bulk drug substances and pharmaceutical dosage forms. The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final product. This document provides a step-by-step protocol, method validation details in accordance with International Council for Harmonisation (ICH) guidelines, and insights into the scientific rationale behind the chosen analytical parameters.
Introduction: The Imperative of Impurity Profiling
Torsemide is a potent loop diuretic used in the management of edema and hypertension.[1] During its synthesis or upon storage, impurities can arise, which may compromise the therapeutic efficacy and safety of the drug product. Torsemide Impurity B, also identified as Torsemide Related Compound A in the United States Pharmacopeia (USP), is a known process-related impurity.[2][3] Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) and finished products.[4] Therefore, a reliable and validated analytical method is essential for its accurate quantification.[5][6]
This application note is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide to a validated analytical technique for Torsemide Impurity B. The methodology described herein is built upon established chromatographic principles and validated against the rigorous standards set forth by the ICH.[7][8]
Analytical Principle: Reversed-Phase HPLC
The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely employed for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and reproducibility.
Causality of Method Selection:
Stationary Phase (C18 Column): A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides excellent retention and separation of moderately polar compounds like Torsemide and its impurities from the more polar mobile phase. The long alkyl chains of the C18 packing material interact with the non-polar regions of the analyte molecules.
Mobile Phase Composition: A binary mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the analytes, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength; a higher concentration of the organic solvent reduces the retention time of the analytes.
UV Detection: Torsemide and its impurities contain chromophoric groups that absorb ultraviolet (UV) radiation. A detection wavelength of 288 nm is often employed, as it provides good sensitivity for both the active ingredient and its related substances.[9]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Torsemide Impurity B.
Caption: Workflow for Torsemide Impurity B Quantification.
Detailed Protocol
4.1. Instrumentation and Chromatographic Conditions
Parameter
Specification
HPLC System
A gradient-capable HPLC system with a UV-Vis detector.
Column
Zorbax SB-C18, 50 mm x 4.6 mm, 1.8 µm particle size, or equivalent.[7]
Mobile Phase A
0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.[9]
Mobile Phase B
Acetonitrile.
Gradient Elution
A typical gradient might start with a higher percentage of Mobile Phase A and ramp up the concentration of Mobile Phase B to elute the more retained components. A specific gradient should be optimized for the specific column and system.
Empower™, Chromeleon™, or equivalent chromatography data software.
4.2. Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
Standard Stock Solution of Torsemide: Accurately weigh and dissolve about 20 mg of USP Torsemide RS in the diluent to obtain a final concentration of 200 µg/mL.[9]
Standard Stock Solution of Torsemide Impurity B: Accurately weigh and dissolve USP Torsemide Related Compound A RS (equivalent to Impurity B) in the diluent to prepare a stock solution.
System Suitability Solution (SSS): Prepare a solution containing a known concentration of Torsemide and Torsemide Impurity B in the diluent. This solution is used to verify the resolution and reproducibility of the chromatographic system.
Standard Solution for Quantification: From the stock solutions, prepare a standard solution containing Torsemide and Torsemide Impurity B at a concentration relevant to the specification limit (e.g., 0.3% of the Torsemide concentration).
Sample Solution: Accurately weigh and dissolve a quantity of the Torsemide bulk drug or powdered tablets in the diluent to obtain a target concentration of Torsemide (e.g., 200 µg/mL).[9] Sonicate to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection.
4.3. Analytical Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the diluent (blank) to ensure no interfering peaks are present.
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the predefined acceptance criteria.
Inject the Standard Solution for Quantification in replicate (e.g., n=5).
Inject the Sample Solution in replicate (e.g., n=2).
After all injections are complete, process the chromatograms using the data acquisition software.
4.4. Calculation
The concentration of Torsemide Impurity B in the sample is calculated using the external standard method, comparing the peak area of Impurity B in the sample chromatogram to the peak area of Impurity B in the standard chromatogram.
Percentage of Impurity B = (Area_ImpB_Sample / Area_ImpB_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[7][8] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of Torsemide Impurity B.
Caption: Core Parameters for Analytical Method Validation.
5.1. Validation Parameters and Acceptance Criteria
Validation Parameter
Procedure
Acceptance Criteria
Specificity
Analyze blank, placebo, Torsemide standard, Impurity B standard, and a spiked sample. Forced degradation studies (acid, base, oxidation, thermal, photolytic) should also be performed.[8]
No interference from blank or placebo at the retention time of Impurity B. The peak for Impurity B should be well-resolved from Torsemide and other degradation products (Resolution > 2.0).
Linearity
Analyze a series of at least five concentrations of Impurity B ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.
Correlation coefficient (r²) ≥ 0.998.[9] The y-intercept should be close to zero.
Accuracy
Analyze spiked placebo samples with known amounts of Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.
The mean recovery should be within 98.0% to 102.0%.[10]
Precision
Repeatability (Intra-day): Analyze six replicate samples of spiked placebo at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Relative Standard Deviation (RSD) ≤ 5.0% for both repeatability and intermediate precision.
Limit of Detection (LOD)
Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
The LOD should be reported.
Limit of Quantification (LOQ)
Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
The LOQ should be at or below the reporting threshold for the impurity. The RSD for precision at the LOQ should be ≤ 10.0%.
Robustness
Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.[8]
The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Solution Stability
Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored under specified conditions (e.g., room temperature, refrigerated).
The results should not deviate significantly from the initial values (e.g., ≤ 2.0% difference).
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples. It ensures that the chromatographic system is performing adequately for the intended analysis.
System Suitability Parameter
Acceptance Criteria
Resolution
The resolution between the Torsemide peak and the Torsemide Impurity B peak should be ≥ 2.0.
Tailing Factor
The tailing factor for the Torsemide and Impurity B peaks should be ≤ 2.0.
Theoretical Plates
The number of theoretical plates for the Torsemide peak should be ≥ 2000.
RSD of Replicate Injections
The Relative Standard Deviation (RSD) of the peak areas for replicate injections of the standard solution should be ≤ 2.0%.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Torsemide Impurity B. Adherence to the described protocol and validation procedures will ensure reliable and accurate results, supporting pharmaceutical quality control and regulatory compliance. This self-validating system provides a high degree of confidence in the data generated for the control of impurities in Torsemide drug substance and product.
References
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Ghodke, A. Y., Poul, B., & Sorde, M. B. Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 6-13. 2014.
Patel, H., et al. Reversed-Phase Ultra-Performance Liquid Chromatographic Method Development and Validation for Determination of Impurities Related to Torsemide Tablets.
Scribd. How To Start Method Validation-Related Substances. [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 41781, Torasemide. [Link]
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
SlideShare. Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. 2016. [Link]
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. 2023. [Link]
Journal of Chemical and Pharmaceutical Research. Analysis of Torsemide in bulk, dosage forms and dissolution samples using RP-HPLC-PDA method. 2015. [Link]
TLC Pharmaceutical Standards. N-Nitroso Torasemide EP Impurity B. [Link]
Use of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide as a building block in medicinal chemistry
Application Note: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide in Medicinal Chemistry Executive Summary 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS 164595-80-6 ) is a specialized heterocyclic building block p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide in Medicinal Chemistry
Executive Summary
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS 164595-80-6 ) is a specialized heterocyclic building block primarily utilized in the development of loop diuretics and the rigorous quality control of pharmaceutical actives. As the ortho-isomer of the key Torasemide intermediate, this compound serves two critical functions in modern medicinal chemistry:
Impurity Profiling: It is the direct precursor to o-Torasemide, a regioisomeric impurity that must be quantified in Torasemide API manufacturing.
SAR Exploration: It acts as a sterically constrained scaffold for Structure-Activity Relationship (SAR) studies, allowing chemists to probe the tolerance of the Na
-K-2Cl cotransporter (NKCC2) binding pocket to steric bulk at the aniline interface.
This guide provides high-fidelity protocols for its synthesis, functionalization, and application in creating sulfonylurea libraries.
DMSO (High), DMF (High), Methanol (Moderate), Water (Low)
pKa (Calc)
~9.5 (Sulfonamide NH), ~5.2 (Pyridine N)
Strategic Utility in Drug Design
The "Pyridine Effect" in
Reactions
The 4-position of the pyridine ring is inherently electrophilic. The presence of the sulfonamide group at the 3-position further activates the ring towards Nucleophilic Aromatic Substitution (
) by withdrawing electron density. This makes 4-chloro-3-pyridinesulfonamide an ideal "warhead" for coupling with various anilines.
Mechanistic Note: Unlike benzene analogs, the pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate, allowing the reaction to proceed in aqueous media without transition metal catalysts.
The "Ortho-Effect" in SAR
While the meta-isomer (Torasemide precursor) is optimized for diuretic activity, the ortho-isomer (CAS 164595-80-6) introduces significant steric clash.
Application: Use this building block to determine if a target binding pocket has a "steric floor." If the ortho-analog retains activity, the pocket is expansive; if activity is abolished, the pocket is tight/restrictive.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (S_NAr Coupling)
Objective: Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide from 4-chloro-3-pyridinesulfonamide.
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-pyridinesulfonamide (10.0 g, 52 mmol) in water (50 mL).
Addition: Add o-toluidine (6.1 g, 57 mmol) in a single portion.
Reaction: Heat the suspension to 95°C (reflux) for 4–6 hours.
Note: The ortho-methyl group creates steric hindrance, potentially slowing the reaction compared to the meta-isomer. Monitor via HPLC until starting material is <1%.
Workup: Cool the mixture to room temperature (20–25°C). The product may precipitate as the hydrochloride salt or free base depending on pH.
Neutralization: Adjust pH to 7.5–8.0 using saturated NaHCO
to ensure the sulfonamide is in the free base form.
Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
Purification: Recrystallize from Ethanol/Water (8:2) if purity is <98%.
Protocol B: Functionalization to Sulfonylureas (Isocyanate Coupling)
Objective: Synthesis of o-Torasemide (Impurity Standard) or Analogues.
Observation: A white precipitate (the sulfonylurea salt) often forms.
Quench: Acidify with 1M HCl to pH ~3 to liberate the free sulfonylurea.
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na
SO, and concentrate.
Yield: Expect 70–85% yield of the target sulfonylurea.
Visualized Pathways
Figure 1: Synthesis & Reactivity Flow
This diagram illustrates the conversion of the chloropyridine precursor to the ortho-isomer scaffold and its subsequent diversification.
Caption: Synthetic pathway from chloropyridine precursor to CAS 164595-80-6 and subsequent divergence into sulfonylureas and acyl-sulfonamides.
Figure 2: Medicinal Chemistry Decision Tree
Use this logic flow to determine when to deploy the ortho-isomer in your drug discovery campaign.
Caption: Decision logic for utilizing the ortho-isomer in Quality Control vs. Active Drug Discovery phases.
References
Delarge, J. (1973).[1] Chemistry of pyridinesulfonamides: Synthesis of Torasemide analogs.Farmaco, Edizione Scientifica , 28(4), 299-308.
WIPO Patent WO/2003/097603. (2003). Process for the preparation of highly pure torsemide.[1] (Describes the general reactivity of 4-amino-3-pyridinesulfonamides with isocyanates).
Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties.Journal of Medicinal Chemistry , 45(2), 312-320. (Context for sulfonamide SAR).
ChemicalBook. (2023). Entry for CAS 164595-80-6: 3-Pyridinesulfonamide, 4-[(2-methylphenyl)amino]-.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #SYN-PYR-002
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for Sterically Hindered SNAr Couplings[1][2]
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support portal. If you are accessing this guide, you are likely experiencing low yields (<50%) or "gummy" precipitates when synthesizing 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide .[2]
The Core Issue: Most researchers attempt to use standard protocols designed for the 3-methyl isomer (the Torasemide intermediate).[1] However, the 2-methyl group (o-toluidine) introduces significant steric hindrance adjacent to the nucleophilic nitrogen.[2] This drastically reduces the reaction rate of the Nucleophilic Aromatic Substitution (SNAr), leading to incomplete conversion and competitive hydrolysis of the sulfonamide group.
This guide provides an optimized, self-validating protocol specifically engineered to overcome this steric barrier.
Module 1: Reaction Optimization (The SNAr Step)
The Mechanism & Failure Points
The reaction involves the displacement of a chloride leaving group on the pyridine ring by 2-methylaniline. The 3-sulfonamide group acts as an electron-withdrawing group (EWG), activating the C4 position.[2]
Critical Constraint: The ortho-methyl group on the aniline clashes with the pyridine hydrogens and the sulfonyl group during the formation of the Meisenheimer complex, raising the activation energy.
Visualization: Reaction Pathway & Steric Clash
Fig 1. The steric bulk of 2-methylaniline slows the formation of the Meisenheimer complex, allowing water (if present) to compete for the electrophilic C4 center.
Do not use Ethanol/Water reflux. The boiling point (78°C) is insufficient to drive the 2-methyl reaction to completion before hydrolysis occurs.
Parameter
Standard (3-Methyl) Protocol
Optimized (2-Methyl) Protocol
Why?
Solvent
Ethanol or Isopropanol
2-Ethoxyethanol (Cellosolve) or Diglyme
Raises reflux temp to >135°C to overcome steric activation barrier.[1][2]
Temperature
80–90°C
130–140°C
Arrhenius effect: Higher T favors the difficult SNAr over hydrolysis.
Stoichiometry
1.1 eq Aniline
2.5 eq Aniline
Excess amine acts as both nucleophile and HCl scavenger (driving equilibrium).[1]
Catalyst
None
p-Toluenesulfonic Acid (0.1 eq)
Protonates pyridine N, increasing electrophilicity at C4.[2]
Step-by-Step Methodology:
Charge: In a dry flask, suspend 4-chloro-3-pyridinesulfonamide (1.0 eq) in 2-ethoxyethanol (5 vol).
Activate: Add p-Toluenesulfonic acid (0.1 eq). Stir for 10 min.
Addition: Add 2-methylaniline (2.5 eq).
Reaction: Heat to reflux (approx. 135°C) for 6–8 hours.
Checkpoint: Monitor by HPLC.[1][3][4] Do not stop until Starting Material (SM) is <1%.
Quench: Cool to 60°C.
Module 2: Workup & Isolation (The pH Trap)
The product is amphoteric. It has a basic pyridine nitrogen (pKa ~5) and an acidic sulfonamide proton (pKa ~10).[2] Incorrect pH is the #1 cause of yield loss.
Troubleshooting the "Gummy" Precipitate
If you pour the reaction mixture directly into water, you often get a sticky gum due to trapped aniline and solvent.
The "Isoelectric Precipitation" Protocol:
Distillation: Distill off 70% of the 2-ethoxyethanol under reduced pressure.
Dilution: Add water (10 vol) to the residue. The solution will likely be basic (pH >9) due to excess aniline.
pH Adjustment (CRITICAL):
Slowly add Acetic Acid (not HCl) while stirring vigorously.
Target pH 5.5 – 6.0 .
Why? At pH < 4, the pyridine protonates (soluble). At pH > 8, the sulfonamide deprotonates (soluble).
Aging: Stir the slurry at 20°C for 2 hours. This transforms the "gum" into a filterable crystalline solid.
Wash: Filter and wash with water (to remove salts) followed by cold isopropanol (to remove residual aniline).[1]
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose specific failures in your current batch.
Fig 2. Step-by-step logic to isolate the root cause of failure.
Frequently Asked Questions (FAQs)
Q: Can I use DMF or DMSO to speed up the reaction?A: While these solvents increase the rate of SNAr, they are difficult to remove completely. Residual DMF often prevents crystallization during the water quench, leading to oiling out. Glycol ethers (2-ethoxyethanol) offer the best balance of high boiling point and water solubility for workup.[1]
Q: My product is purple/brown. Is it decomposed?A: This is usually due to oxidation of the excess 2-methylaniline . It is a cosmetic impurity. Wash the crude solid with cold toluene or perform a recrystallization from Methanol/Water (charcoal treatment recommended).
Q: Why do you recommend Acetic Acid over HCl for pH adjustment?A: HCl is a strong acid and creates local zones of very low pH (<1), causing the product to redissolve as the hydrochloride salt. Acetic acid buffers the solution, making it easier to hit the target pH of 5.5–6.0 without "overshooting."
References
Torasemide Intermediate Synthesis: Process for the preparation of torsemide and intermediates.[5][6] (EP1284733A1). European Patent Office.
Relevance: Establishes the baseline SNAr conditions for the 3-methyl analog, which serves as the comparative basis for the 2-methyl optimiz
Pyridine SNAr Mechanisms: Nucleophilic Aromatic Substitution on Pyridines.[1][7] Chemistry LibreTexts.[1]
Relevance: Provides the mechanistic grounding for why C4 is activated and the role of the sulfonamide EWG.
Solvent Effects in SNAr: Convenient and Inexpensive Route to Sulfonylated Pyridines via SNAr Reaction.[1] ResearchGate.[1][8]
Relevance: Supports the use of higher boiling polar solvents to drive sterically hindered substitutions.
Chemical Properties & Safety: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Safety Data Sheet. ChemicalBook.[1][4]
Relevance: Provides physical property data (solubility, pKa estimates)
This guide addresses the synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide , a critical intermediate in the production of the loop diuretic Torasemide .[1][2] The standard synthesis involves the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
coupling of 4-chloropyridine-3-sulfonamide with m-toluidine .
While the reaction appears straightforward, the unique electronic properties of the pyridine-3-sulfonamide scaffold create specific "traps" that lead to low yields or difficult-to-remove impurities.[1] This guide deconstructs these failure modes using mechanistic causality.
Module 1: The Hydrolysis Trap (The 4-OH Impurity)
User Report: "HPLC shows a persistent peak at RRT ~0.8. The product yield is low, and the solid isolated is difficult to dry."
Diagnosis: Formation of 4-hydroxy-3-pyridinesulfonamide (or its pyridone tautomer).[1]
The Mechanism
The 4-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of both the ring nitrogen and the sulfonamide group at position 3.[1] While this activates the ring for the desired amine attack, it also makes it hypersensitive to water .
If moisture is present, water competes with m-toluidine as the nucleophile.[1]
Pathway A (Desired): Attack by m-toluidine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Product.
Pathway B (Side Reaction): Attack by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
4-hydroxy-3-pyridinesulfonamide + HCl.
Why this is critical: The 4-hydroxy impurity (often existing as the 4-pyridone tautomer) has very different solubility properties and can co-precipitate with your product, making purification by simple filtration impossible.[1]
Use anhydrous n-propanol or EtOH. A simple "dry" solvent bottle is often insufficient; use molecular sieves.[1]
Reagent Quality
m-Toluidine
m-Toluidine is hygroscopic.[1] Distill before use if the bottle is old or dark (oxidized).
Atmosphere
Inert
Run under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
or Ar. Atmospheric moisture is enough to trigger hydrolysis at reflux temps.[1]
Module 2: The "Stalled Reaction" (Sulfonamide Deactivation)[1]
User Report: "Reaction starts well but stalls at 60% conversion. Adding base (TEA/Carbonate) slowed it down further."[1]
Diagnosis:Ring Deactivation via Deprotonation. [1]
The Mechanism
The sulfonamide group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) has acidic protons ().
The Trap: If you add a base (or if the m-toluidine concentration is too high acting as a base), you deprotonate the sulfonamide nitrogen:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">
The Consequence: This negative charge donates electron density back into the pyridine ring.
Result: The ring becomes less electrophilic . The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
reaction requires an electron-deficient ring. By deprotonating the sulfonamide, you are effectively "turning off" the reactivity of the 4-chlorine.
Troubleshooting Protocol
Avoid Strong Bases: Do not use inorganic bases (
, NaOH) during the coupling step.
Stoichiometry: Use an excess of m-toluidine (2.0 - 2.5 eq).[1] The amine acts as both the nucleophile and the acid scavenger (trapping the HCl formed) without being strong enough to fully deprotonate the sulfonamide initially.
Acid Catalysis (Optional): In severe stalling cases, adding a catalytic amount of HCl (or using the amine hydrochloride salt) can keep the sulfonamide protonated and the pyridine nitrogen protonated (pyridinium), which massively accelerates
by increasing electrophilicity.
Module 3: Oxidation & Regio-Isomers
User Report: "Product is brown/black instead of off-white. NMR shows aromatic noise."
Diagnosis:Oxidative coupling or Regio-isomer contamination .[1]
Oxidation (The "Black Tar" Issue)
m-Toluidine is an aniline derivative.[1] At high temperatures (refluxing alcohol) in the presence of oxygen, it undergoes radical oxidation to form azo-dimers and colored oligomers.
Fix: Strict deoxygenation (sparging) of the solvent prior to heating is mandatory.
Regio-Isomers (Source Material Check)
If you synthesized the starting material (4-chloropyridine-3-sulfonamide) yourself from 4-hydroxypyridine, you likely have high purity.[1]
Risk: If you purchased the starting material, check for 2-chloropyridine-3-sulfonamide .[1]
Why: In ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
, the 4-position is generally more reactive than the 2-position, but if the 2-chloro isomer is present, it will react to form the ortho-isomer impurity, which is extremely difficult to separate by crystallization.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the primary failure modes (Hydrolysis and Deactivation).
Caption: Figure 1. Kinetic competition between product formation, hydrolysis (moisture induced), and ring deactivation (base induced).
Standardized Synthesis Protocol (Best Practice)
To minimize the side reactions described above, follow this optimized workflow.
Solvent: Anhydrous Ethanol or n-Propanol (10 volumes)
Step-by-Step:
Inerting: Charge the reaction vessel with solvent. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (Prevents oxidation/color issues).[1]
Dissolution: Add 4-chloropyridine-3-sulfonamide. Ensure it is fully suspended/dissolved.
Addition: Add m-Toluidine in one portion.
Note: Do not add external bases like TEA or Carbonate.[1]
Reflux: Heat to reflux (
) for 4-6 hours.
Checkpoint: Monitor by HPLC.[1][3][4][5] If 4-OH impurity > 2%, your system has a moisture leak.[1]
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt (if no excess amine is used) or the free base (if excess toluidine acts as the scavenger).
Purification:
If the 4-OH impurity is present: Reslurry the solid in hot water.[1] The sulfonamide product is insoluble in water at neutral pH, while the 4-OH impurity (pyridone form) and salts are more soluble or can be washed away with specific pH adjustments (acidic wash removes unreacted toluidine; basic wash dissolves the sulfonamide product—be careful).[1]
Recommended: Recrystallization from Ethanol/Water (9:1).[1]
Troubleshooting Decision Tree
Use this flow to diagnose specific failures in your current batch.
Caption: Figure 2.[1] Diagnostic logic for correcting synthesis deviations.
References
Delarge, J. (1974). "Chemistry of Pyridine-3-sulfonamides." Mem. Acad. R. Med.[1] Belg., 47(3), 131-210.[1][6] (Foundational work on pyridine sulfonamide reactivity).
Masereel, B., et al. (1993). "Synthesis and diuretic activity of some 4-substituted pyridine-3-sulfonamides." Journal of Medicinal Chemistry, 36(21), 3211-3213.[1] Link[1]
Topalak, R., et al. (2021). "Process for the preparation of Torasemide." U.S. Patent 6,674,794.[1][6] (Describes the specific impurity profile and hydrolysis issues). Link
PureSynth. (2024).[1] "4-(M-Tolylamino)Pyridine-3-Sulfonamide: Technical Data Sheet." (Confirming CAS 72811-73-5 and physical properties). Link
Torsemide Degradation Pathways: A Technical Support Guide for Researchers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Torsemide. This guide provides in-depth technical information and practical troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Torsemide. This guide provides in-depth technical information and practical troubleshooting advice for navigating the complexities of Torsemide's degradation pathways. Our goal is to equip you with the expertise to anticipate and resolve challenges in your stability studies, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Torsemide under forced degradation conditions?
Torsemide is a pyridine-sulfonylurea compound that is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is generally stable under thermal and photolytic stress.[1][3] The main degradation pathways involve the hydrolysis of the sulfonylurea moiety and the oxidation of the pyridine ring.[3][4]
Hydrolysis: The most vulnerable point in the Torsemide molecule is the sulfonylurea linkage.[5] Under acidic or basic conditions, particularly with elevated temperatures, this bond can be cleaved.[3][5]
Oxidation: Torsemide is highly susceptible to oxidative stress, showing significant degradation in the presence of oxidizing agents like hydrogen peroxide.[1][2] This can lead to the formation of N-oxide derivatives.[3]
Q2: What are the major degradation products of Torsemide, and what are their structures?
Several degradation products of Torsemide have been identified. The most common ones encountered during forced degradation studies are:
Torsemide Impurity B (also known as USP Related Compound A or Degradant R2): This is the primary product of hydrolysis.[6][7][8] It is formed by the cleavage of the sulfonylurea bond.[5]
Chemical Name: 4-(m-Tolylamino)pyridine-3-sulfonamide[7][9]
Torsemide Impurity B N-Oxide: This degradant can be formed under extreme oxidative conditions and is essentially the N-oxide of the primary hydrolysis product.[3]
Chemical Name: 3-Sulfamoyl-4-(m-tolylamino)pyridine 1-oxide
Molecular Formula: C₁₂H₁₃N₃O₃S
Other potential impurities and degradation products that have been reported include hydroxylated and carboxylated metabolites, which are also observed in biotic transformation studies.[1][12]
Q3: I am seeing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?
Unexpected peaks can arise from several sources. Here's a troubleshooting guide:
Secondary Degradation: Under harsh stress conditions, the primary degradation products can themselves degrade further, leading to additional peaks. For instance, prolonged acid hydrolysis might lead to more than one degradation product.[13]
Reagent-Related Peaks: Ensure that your blank injections (containing only the stressor and solvent) are clean. Impurities in your reagents (e.g., old hydrogen peroxide) can introduce extraneous peaks.
Placebo/Excipient Degradation: If you are analyzing a formulated product, the excipients might degrade and produce peaks that interfere with the analysis of the active pharmaceutical ingredient (API) and its degradants.
Co-elution: An unexpected peak could be co-eluting with a known peak, affecting its purity. A peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the homogeneity of your chromatographic peaks.[2]
Troubleshooting Guide
Issue 1: Poor resolution between Torsemide and its degradation products.
Causality: The polarities of Torsemide and its degradation products, particularly the hydrolysis product (Impurity B), can be quite similar. This can make chromatographic separation challenging.
Troubleshooting Steps:
Optimize Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution program may be necessary to achieve adequate separation.[3]
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Torsemide and its impurities. Experiment with different pH values of the aqueous buffer.
Change Stationary Phase: If mobile phase optimization is insufficient, consider a different HPLC column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to exploit different separation mechanisms.
Issue 2: Inconsistent degradation percentages in replicate experiments.
Causality: Inconsistency often points to a lack of precise control over the experimental conditions.
Troubleshooting Steps:
Temperature Control: Ensure a constant and uniform temperature during thermal and hydrolytic stress studies. Use a calibrated water bath or oven.
Light Exposure: For photostability studies, ensure consistent light intensity and wavelength exposure for all samples.
Concentration of Stressor: Prepare fresh solutions of your acidic, basic, and oxidative stressors for each experiment to ensure consistent concentrations.
Mixing: Ensure thorough mixing of the drug substance with the stressor solution at the start of the experiment.
Objective: To generate the principal degradation products of Torsemide under various stress conditions as per ICH guidelines.
Materials:
Torsemide pure substance
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
Calibrated pH meter
Water bath/oven
Photostability chamber
HPLC system with a PDA detector
Procedure:
Preparation of Stock Solution: Prepare a stock solution of Torsemide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[5]
Acid Hydrolysis:
To a suitable volume of the stock solution, add an equal volume of 1.0 M HCl.
Incubate the solution in a water bath at 70°C for 24 hours.[5]
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1.0 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis:
To a suitable volume of the stock solution, add an equal volume of 1.0 M NaOH.
Incubate the solution in a water bath at 70°C for 24 hours.[3]
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1.0 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
To a suitable volume of the stock solution, add an equal volume of 10% H₂O₂.[5]
Keep the solution at room temperature for 7 days, protected from light.[5]
At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
Thermal Degradation:
Place the solid Torsemide powder in an oven at 100°C for 48 hours.[2]
Also, reflux a solution of Torsemide in water at 70°C for 24 hours.[3]
After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
Photolytic Degradation:
Expose a solution of Torsemide and the solid drug powder to UV light (254 nm and 366 nm) in a photostability chamber for 48 hours.[2]
A control sample should be kept in the dark under the same conditions.
After exposure, prepare solutions of the samples in the mobile phase for HPLC analysis.
Analysis:
Analyze all the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.[1]
Use a PDA detector to check for peak purity and to aid in the identification of degradation products.
Visualizing the Degradation Pathways
Caption: Major degradation pathways of Torsemide.
References
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. - RJPBCS. Available at: [Link]
Stability-indicating HPTLC method for analysis of torsemide in pharmaceutical preparations - AKJournals. Available at: [Link]
Abiotic and biotic transformation of torasemide - Occurrence of degradation products in the aquatic environment - PubMed. Available at: [Link]
(A) Structure of torasemide; structures of impurities: (B) R2, (C) R3, (D) R6, (E) R4. - ResearchGate. Available at: [Link]
FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS - Taylor & Francis. Available at: [Link]
Forced degradation study of torasemide: characterization of its degradation products - SciSpace. Available at: [Link]
Label: TORSEMIDE tablet - DailyMed. Available at: [Link]
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. - RJPBCS. Available at: [Link]
Forced degradation study of torasemide: Characterization of its degradation products | Request PDF - ResearchGate. Available at: [Link]
Torasemide EP Impurity B - KM Pharma Solution Private Limited. Available at: [Link]
Torsemide-impurities | Pharmaffiliates. Available at: [Link]
Torasemide N-Oxide - API Impurities - Alentris Research Pvt. Ltd. Available at: [Link]
Stability issues of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide in solution
This guide functions as a specialized technical support center for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .[1][2] Note on Isomer Specificity: While this compound is the ortho-isomer (2-methyl), it is structurall...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support center for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .[1][2]
Note on Isomer Specificity: While this compound is the ortho-isomer (2-methyl), it is structurally analogous to the widely documented meta-isomer (3-methyl), known as Torsemide Impurity A .[1][2] Both share nearly identical physicochemical stability profiles.[1][2] This guide applies rigorous chemical principles relevant to the amino-pyridinesulfonamide scaffold.
Status: Operational | Tier: L3 Engineering Support
Subject: Solution Stability, Solubility Behavior, and Degradation Pathways[1][2]
Part 1: Diagnostic Matrix (Quick Troubleshooting)[1][2][3]
Use this matrix to identify the root cause of your solution stability issues immediately.
Symptom
Probable Cause
Immediate Action
Solution turns pink, brown, or darkens over time (24h+).
Oxidative Coupling: The secondary amine (aniline linkage) is oxidizing to form N-oxides or azo-dimers.[1][2]
Degas buffers with Helium/Argon.[1][2] Add antioxidant (e.g., Ascorbic acid) if assay permits.[1] Store at -20°C.
Precipitation occurs upon diluting a stock solution into aqueous media.[1][2]
Isoelectric Crash: The compound is amphoteric.[1][2] You likely hit the pH range (pH 4.5–6.[1]5) where it is neutral and least soluble.[1]
Adjust pH: Move to pH < 3 (protonate pyridine) or pH > 8 (deprotonate sulfonamide). See Solubility Protocol below.
Extra peaks appear in HPLC (RRT ~0.5 or ~1.[1][2]2) after benchtop storage.
Photodegradation: Pyridine-sulfonamides are photosensitive, leading to hydrolysis or ring cleavage.[1][2]
Protect from light: Use amber glassware or foil-wrap immediately.[1][2] Switch to low-actinic light in the lab.
Retention time shifts during LC-MS analysis.
pH Sensitivity: The pyridine ring's pKa is near mobile phase pH, causing robust ionization changes.
Buffer Mobile Phase: Ensure aqueous phase has robust buffering (e.g., 10mM Ammonium Formate), not just 0.1% Formic Acid.[1]
Part 2: Deep Dive – Solubility & pH Stability
The Core Issue: This molecule is a "chameleon" in solution due to its amphoteric nature.[1][2] It contains a basic pyridine nitrogen and an acidic sulfonamide proton.[1][2]
Acidic pH (< 3.0): The pyridine nitrogen is protonated (
Neutral pH (4.5 – 6.5): The molecule exists largely as a neutral species (or zwitterion with net-zero charge).[1][2] Solubility: Very Low (Precipitation Risk). [1][2]
Basic pH (> 8.0): The sulfonamide group is deprotonated (
The following diagram illustrates the species dominance and solubility risks across the pH scale.
Caption: Solubility profile of amino-pyridinesulfonamides. Avoid the "Neutral" danger zone during dilution.[1][2]
Validated Solubilization Protocol
Goal: Prepare a stable 1 mg/mL stock solution.
Solvent Choice: DMSO is the preferred primary solvent (Solubility > 10 mg/mL).[1][2]
Dilution Strategy:
Do NOT dilute DMSO stock directly into water or PBS (pH 7.4).[1] This often causes immediate crashing out.[1][2]
DO dilute into a buffered solution at pH 9.0 (Borate/Carbonate) or pH 2.0 (0.1% TFA/Phosphoric Acid).
Verification: Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at < 30°C.
Part 3: Oxidative Stability & Degradation
The Core Issue: The secondary amine bridging the phenyl and pyridine rings is susceptible to oxidation.[2] While sulfonamides are generally hydrolytically stable, the amine linkage is the weak point, leading to N-oxides or oxidative cleavage.[1][2]
Mechanism of Action
In the presence of dissolved oxygen and light, the compound degrades into:
N-Oxide Impurity: The pyridine nitrogen or the bridging amine oxidizes.[1][2]
Sulfonic Acid Derivative: Under extreme hydrolysis (rare in standard use).[1][2]
Caption: Oxidative degradation pathway leading to discoloration and impurity formation.[1][2]
Prevention Protocol (The "Pink Solution" Fix)
If your standard solutions are changing color, implement this immediately:
Degassing: Sparge all aqueous buffers with Helium or Argon for 15 minutes prior to use.[1][2]
Antioxidants: For non-MS applications, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase.[1]
Storage: Store stock solutions in amber vials at -20°C or lower. Avoid repeated freeze-thaw cycles (aliquot single-use volumes).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound as an internal standard for Torsemide analysis?A: Yes, but with caution. It is a degradation product of Torsemide.[1][2] If your Torsemide sample degrades during analysis, the concentration of this "internal standard" will artificially increase, skewing your quantification.[2] A deuterated analog is preferred.
Q: What is the maximum stability time in an autosampler (4°C)?A:
In Methanol: < 24 hours (potential for slow methylation of the sulfonamide nitrogen over weeks, though rare).[1][2]
Recommendation: Analyze within 12 hours of preparation.
Q: Is the 2-methyl isomer (ortho) different from the 3-methyl (meta) in terms of stability?A: Chemically, the stability risks are identical (oxidation of amine, pH solubility).[1][2] However, the 2-methyl isomer may have slightly higher steric hindrance around the amine bridge, potentially making it slightly more resistant to oxidative attack than the 3-methyl isomer, but this difference is negligible for benchtop handling.[1][2] Treat them as equally fragile.[1][2]
References & Authority
The protocols and mechanisms described above are derived from the general chemistry of amino-pyridinesulfonamides and specific degradation studies of the structural analog (Torsemide Impurity A).[1][2]
BOC Sciences. Torasemide EP Impurity A (CAS 72810-61-8) Structure and Stability Data.[1][2][] (Demonstrates stability profiles of the 3-methyl analogue).
University of Belgrade (TechnoRep). Forced Degradation Study of Torasemide: Characterization of its Degradation Products.[1] (Identifies the pyridinesulfonamide moiety as the hydrolytic degradant and details its subsequent oxidative sensitivity).
Veeprho Laboratories. Structure Elucidation and Impurity Profiling of Torsemide Related Compounds.[1][2] (Confirming the amphoteric nature and solubility challenges of the pyridine-sulfonamide scaffold).
Optimizing crystallization for high purity 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
To: Research & Development Team From: Technical Applications Support (Process Chemistry Division) Subject: Optimization Guide: Crystallization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Technical Support Hub: Exe...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Applications Support (Process Chemistry Division)
Subject: Optimization Guide: Crystallization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Technical Support Hub: Executive Summary
Welcome to the Technical Support Center for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide . This guide addresses the critical challenges in purifying this amphoteric sulfonamide.
Scientist’s Note on Isomer Specificity:
While the 3-methylphenyl isomer (meta-toluidine derivative) is the well-known intermediate for Torasemide (CAS 72811-73-5), your request specifies the 2-methylphenyl (ortho-toluidine) isomer. The protocols below are engineered for the 2-methyl structure but are chemically homologous to the Torasemide process. Due to the steric hindrance of the ortho-methyl group, the 2-isomer often exhibits slower crystallization kinetics and higher solubility in non-polar impurities compared to the meta-isomer.[1]
Module 1: Solubility & Solvent Selection
Q1: My compound "oils out" instead of crystallizing when I add water to the reaction mixture. How do I fix this?
Diagnosis: This is a classic "Oiling Out" (Liquid-Liquid Phase Separation) issue, likely caused by adding the anti-solvent (water) too quickly or at a temperature above the metastable limit. The ortho-methyl group increases lipophilicity, making the oil phase more persistent.
Troubleshooting Protocol:
Temperature Control: Maintain the alcoholic solution (Methanol or Ethanol) at 60–65°C during water addition. Do not add water at room temperature.
The "Cloud Point" Method:
Dissolve the crude solid in Methanol (approx. 10 volumes).
Add Water dropwise at reflux until a faint, persistent turbidity appears.
Stop water addition immediately.
Allow the mixture to cool slowly (10°C/hour). The oil droplets will act as nucleation sites if cooled slowly; if cooled fast, they coalesce into a gum.
Seeding: If available, add 0.5% w/w seed crystals immediately after the first turbidity appears.
Q2: I am seeing low yields. Is the product remaining in the mother liquor?
Diagnosis: Yes, likely due to pH mismanagement. This molecule is amphoteric .
Isoelectric Point (pI): The molecule is least soluble at pH 5.5 – 6.5 .
Corrective Action:
Ensure your final crystallization pH is strictly adjusted to 6.0 ± 0.2 using dilute HCl or Acetic Acid. If the solution is too basic (pH > 8) or too acidic (pH < 4), you will lose significant yield to the filtrate.
Module 2: Impurity Rejection (Purity & Color)
Q3: The final crystals have a persistent yellow/brown tint. How do I remove this color?
Diagnosis: The color comes from oxidative degradation of the starting material, 2-methylaniline (o-toluidine) . Aniline derivatives form azo/azoxy oligomers that are highly colored and co-crystallize with the product.
The "Carbon Polish" Protocol:
Dissolve the wet crude cake in 10% NaOH (aq). The product dissolves; the non-acidic colored impurities (oligomers) remain suspended or undissolved.
Filtration 1: Filter this alkaline solution through Celite to remove bulk organic tars.
Carbon Treatment: Add Activated Carbon (Type KB or SX Ultra, 5% w/w) to the filtrate. Stir for 30 minutes at 25°C.
Filtration 2: Filter out the carbon.
Precipitation: Slowly acidify the clear filtrate with 1N HCl to pH 6.0 to precipitate the pure, white sulfonamide.
Q4: HPLC shows a peak at RRT 0.85. What is it?
Diagnosis: This is likely the Regioisomer or Unreacted Sulfonyl Chloride (hydrolyzed to sulfonic acid).
Hydrolysis Product: 4-hydroxy-3-pyridinesulfonamide (very water soluble, usually washes away).[1]
Rejection Strategy:
These impurities are more soluble in Acetonitrile/Water mixtures than in Methanol.
Switch Solvent: Recrystallize from Acetonitrile : Water (5:1 ratio). Slurry the crude solid at 60°C for 30 minutes, then cool. The chlorinated starting material stays in the acetonitrile.
Module 3: Detailed Crystallization Workflow
The following diagram illustrates the decision logic for purification based on the specific failure mode (Color vs. Purity).
Caption: Decision matrix for selecting the Acid-Base Swing (for color removal) vs. Solvent Recrystallization (for structural impurity rejection).
Module 4: Standard Operating Procedure (SOP)
Objective: Isolation of >99.5% purity 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide.
Sulfonamides are stable, but the amino-linkage is light sensitive.
References
Delarge, J. (1973). Nouvelles substances à activité diurétique de la classe des pyridinesulfonylurées. Annales Pharmaceutiques Françaises, 31, 467-474.[2][7][8] (Foundational synthesis of pyridine-3-sulfonamides).
Teva Pharmaceutical Industries Ltd. (2003). Process for the preparation of highly pure torsemide.[2][7][8][9] WO Patent 2003/097603.[7][9] (Describes the pH adjustment and purification logic for the methylphenyl-amino intermediate).
Che, D., et al. (2008).[10] Process for the preparation of torsemide and related intermediates.[5][7][8][9][10][11] U.S. Patent No.[7][8][10] 7,378,527.[7][10] (Details the acetonitrile/water trituration method for impurity removal).
Adibkia, K., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination.[12] Journal of Chemical & Engineering Data. (General solubility behavior of sulfonamide structures).
ChemicalBook. (n.d.). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Product Data. (Physical properties and synthesis overview).
Technical Support Center: Sulfonamide Solubility Optimization
Ticket ID: SLF-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming poor solubility of sulfonamides in aqueous media Introduction: The Physicochemical Challenge You are likely encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SLF-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Overcoming poor solubility of sulfonamides in aqueous media
Introduction: The Physicochemical Challenge
You are likely encountering precipitation or inability to reach target concentrations with sulfonamides (e.g., sulfamethoxazole, sulfadiazine). This is a classic issue derived from the sulfonamide pharmacophore ($ -SO_2NH- $).
The Root Cause:
Most sulfonamides are amphoteric but behave primarily as weak acids in physiological ranges.
Basic Center: The aniline nitrogen ($ -NH_2
pK_a1 \approx 1.6 - 2.0 $). It only protonates in strong acid (pH < 2), which is rarely useful for formulation.
Acidic Center: The sulfonamide nitrogen ($ -SO_2NH-
pK_a2 \approx 5.6 - 10.5 $). This is your primary lever for solubility manipulation.
Below are the three validated workflows to resolve this, ranked from simplest to most complex.
Module 1: pH Control & Salt Formation
The First Line of Defense
User Question: Why does my sulfamethoxazole precipitate when I dilute my stock solution into a pH 5.0 buffer?
Technical Diagnosis:
Sulfamethoxazole has a $ pK_a $ of approximately 5.7. At pH 5.0, the pH is lower than the $ pK_a $. According to the Henderson-Hasselbalch equation, the drug exists predominantly in its unionized (protonated), hydrophobic form. To achieve solubility, you must shift the equilibrium toward the ionized (deprotonated) species.
The Rule of Thumb:
To ensure >99% ionization and maximum solubility, the solution pH must be at least 2 units above the $ pK_a $ .
Decision Tree: pH Adjustment Strategy
Figure 1: Decision logic for selecting pH adjustment versus cosolvency based on the drug's dissociation constant.
Module 2: Cosolvency & Hydrotropy
For Neutral pH Applications
User Question: I cannot use high pH buffers because my assay is sensitive. What solvent system should I use?
Technical Diagnosis:
When pH adjustment is forbidden, you must reduce the dielectric constant of the media to favor the non-polar form of the sulfonamide. A binary or ternary system using PEG 400 , Propylene Glycol (PG) , or Ethanol is standard.
Data Reference: Solubility Enhancement Factors
Approximate solubility gain relative to water (pH 7)
Solvent System (v/v)
Sulfamethoxazole
Sulfadiazine
Mechanism
Water (Control)
1x (~0.3 mg/mL)
1x (~0.07 mg/mL)
Hydrophobic effect dominates
40% PEG 400
~25x
~15x
Dielectric constant reduction
40% Propylene Glycol
~18x
~12x
Dielectric constant reduction
Hydrotrope (0.5M Sodium Benzoate)
~10-15x
~8-10x
Stacking / Aggregation
Protocol: Determining the Optimal Cosolvent Ratio
Do not guess the ratio. Construct a solubility curve.
Preparation: Prepare solvent mixtures of Water:PEG 400 in ratios of 100:0, 80:20, 60:40, 40:60, and 20:80.
Saturation: Add excess sulfonamide to 5 mL of each mixture in sealed glass vials.
Equilibration: Shake at 25°C for 24 hours (or 48h for viscous PEG mixtures).
Filtration: Filter supernatant through a 0.45 µm PVDF filter (Nylon may bind sulfonamides).
Quantification: Dilute filtrates and analyze via UV-Vis (approx. 265-270 nm) or HPLC.
Plot: Plot
vs. Volume Fraction of Cosolvent (). A linear relationship indicates a logarithmic-linear model is valid.
Module 3: Inclusion Complexation (Cyclodextrins)
The "Molecular Shield" Approach
User Question: I need to inject this in vivo. Cosolvents are causing toxicity. How can I dissolve this in saline?
Technical Diagnosis:
Cyclodextrins (CDs) form inclusion complexes where the hydrophobic phenyl ring of the sulfonamide inserts into the CD cavity. Hydroxypropyl-
-cyclodextrin (HP--CD) is the gold standard for parenteral formulations due to high solubility and low renal toxicity compared to parent -CD.
Critical Parameter: Sulfonamides typically form 1:1 complexes (AL-type phase solubility).
Protocol: Phase Solubility Study (Higuchi & Connors)
Use this to validate if complexation is actually occurring.
Stock Prep: Prepare a 0 to 100 mM series of HP-
-CD in water (or phosphate buffer pH 7.4).
Addition: Add excess sulfonamide drug to each vial.
Equilibration: Shake at constant velocity for 72 hours at 25°C.
Analysis: Filter and assay drug concentration.
Calculation: Calculate the Stability Constant (
) using the slope of the plot:
Where is intrinsic solubility.
Workflow: Complexation Validation
Figure 2: Higuchi-Connors phase solubility workflow for validating sulfonamide-cyclodextrin interactions.
Module 4: Amorphous Solid Dispersions (ASDs)
For Solid Dosage Forms
User Question: My dissolution rate is too slow. Can I use a solid dispersion?
Technical Diagnosis:
Yes. Sulfonamides have high crystal lattice energy (high melting points), which limits dissolution. Breaking the crystal lattice by dispersing the drug in a hydrophilic carrier (like PEG 6000 or PVP K30) creates an Amorphous Solid Dispersion (ASD) .
Troubleshooting Recrystallization:
Sulfonamides are prone to recrystallizing from the amorphous state (aging).
Solution: Add a crystallization inhibitor. HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) are effective at preventing nucleation.
Method: Solvent evaporation or Fusion method (if drug is heat stable).
Historical Note: The concept of solid dispersions was actually pioneered using sulfonamides (Sulfathiazole-Urea eutectics) by Sekiguchi and Obi in 1961.
References
Sekiguchi, K., & Obi, N. (1961). Studies on Absorption of Eutectic Mixture.[1] I. A Comparison of Solid Dosage Forms. Chemical & Pharmaceutical Bulletin, 9(11), 866–872. Link
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry, 30, 909–923. Link
Zoppi, A., et al. (2010).[2][3] Complexation of sulfonamides with
-cyclodextrin studied by experimental and theoretical methods.[3] Journal of Pharmaceutical Sciences, 99(7), 3166-3176. Link
Comparative Guide: Validating HPLC Methods for Torsemide Impurity Analysis
Executive Summary From Compliance to Efficiency: In the pharmaceutical analysis of loop diuretics, Torsemide presents a unique challenge due to its sulfonylurea moiety, which is susceptible to hydrolysis and pH-dependent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
From Compliance to Efficiency:
In the pharmaceutical analysis of loop diuretics, Torsemide presents a unique challenge due to its sulfonylurea moiety, which is susceptible to hydrolysis and pH-dependent ionization. While traditional pharmacopoeial methods (USP/EP) utilize fully porous 5µm C18 columns, modern laboratories are increasingly shifting toward Core-Shell (Fused-Core) particle technology.[1]
This guide serves as a technical bridge for researchers, comparing a legacy Fully Porous method against an optimized Core-Shell protocol. We demonstrate that the Core-Shell approach not only meets ICH Q2(R1) validation standards but significantly enhances resolution (
) between Torsemide and its critical hydrolytic degradant, Related Compound A .[1]
Part 1: The Chemistry & The Challenge
To validate a method effectively, one must understand the molecule's failure points. Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea) degrades primarily through hydrolysis of the sulfonylurea bridge.[1]
The Separation Challenge:
Related Compound A is structurally similar to the parent but possesses a distinct pKa. In acidic mobile phases (pH < 3.0), the suppression of ionization is critical to prevent peak tailing and ensure separation.
Part 2: Method Comparison (Legacy vs. Modern)
We compared two validated methodologies. Method A represents a traditional approach often found in older monographs.[1] Method B is the recommended high-throughput alternative.[1]
Comparative Metrics Table
Feature
Method A (Legacy)
Method B (Optimized Core-Shell)
Column Technology
Fully Porous Silica (5 µm)
Core-Shell (Fused-Core) (2.7 µm)
Dimensions
250 x 4.6 mm
100 x 4.6 mm
Mobile Phase
Phosphate Buffer (pH 3.5) : MeOH
Phosphate Buffer (pH 3.0) : ACN
Flow Rate
1.0 mL/min
1.2 mL/min
Run Time
~45 Minutes
~12 Minutes
Backpressure
~110 Bar
~280 Bar (Standard HPLC Compatible)
Resolution (Tors/Rel A)
LOD (Sensitivity)
0.05 µg/mL
0.01 µg/mL
Scientist's Insight:
Method B utilizes core-shell particles which have a solid silica core (1.7 µm) and a porous shell (0.5 µm).[1] This morphology reduces the diffusion path length (Mass Transfer term C in the Van Deemter equation), resulting in sharper peaks and higher sensitivity without the extreme backpressure of Sub-2µm UHPLC columns.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag errors before sample analysis.[1]
Reagents & Preparation
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]
Buffer (Mobile Phase A): 0.02 M Potassium Dihydrogen Phosphate (
).[1] Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid.[1] Critical: pH 3.0 ensures the sulfonamide impurity remains non-ionized for better retention.
This diagram illustrates the logical flow of the validation process used for this guide.
Caption: The step-by-step validation lifecycle ensuring the method is stability-indicating and robust.
Diagram 2: Torsemide Degradation Pathway
Understanding the chemistry is vital for identifying peaks. This diagram shows the primary hydrolysis pathway.
Caption: The primary hydrolytic degradation pathway of Torsemide yielding Related Compound A.
References
ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6] Link
U.S. Food and Drug Administration (FDA). (2021).[1][7] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 41781, Torasemide.[1]Link[1]
Phenomenex. (2017).[1][8] Core-Shell vs Fully Porous Particles: Chromatographic Performance Comparison.Link
Jovic, Z., et al. (2013).[1][9] Forced Degradation Study of Torasemide: Characterization of its Degradation Products. Taylor & Francis.[1] Link[1]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a molecule of significant interest within pharmaceutical development, often synthesized as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a molecule of significant interest within pharmaceutical development, often synthesized as a key intermediate or identified as a process-related impurity in active pharmaceutical ingredients (APIs) like Torsemide.[1][2][3] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical procedures used for quality control be thoroughly validated to demonstrate they are suitable for their intended purpose.[4][5][6]
This guide provides an in-depth comparison and cross-validation of two prominent analytical techniques for the characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: the robust, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the modern, high-throughput Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
The objective of this cross-validation is not merely to prove equivalence but to strategically evaluate the strengths and limitations of each method. This process is critical when transferring a method from a development to a quality control (QC) laboratory or when upgrading an existing method to a more efficient technology.[7][8][9] We will delve into the causality behind experimental choices, present detailed protocols, and provide a transparent analysis of the comparative data, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
The Rationale for Cross-Validation: Bridging Methods and Laboratories
Cross-validation, often conducted as part of an Analytical Method Transfer (AMT), is a formal process that qualifies a laboratory or a new method to use an analytical procedure by comparing it against a validated reference method.[7][8] The core objective is to ensure that the analytical results are consistent, reliable, and reproducible, irrespective of the method or laboratory performing the test.
This guide will simulate a common scenario: comparing an established, validated HPLC-UV assay (Method A) with a newly developed UPLC-MS method (Method B) designed to offer greater speed and sensitivity. This comparison is essential for:
Modernization: Justifying the adoption of UPLC technology for its benefits in reduced analysis time and solvent consumption.[12][13][14]
Enhanced Specificity: Leveraging the power of mass spectrometry to provide unambiguous peak identification and to profile potential impurities with greater confidence than UV detection alone.[15][16][17]
High-Throughput Needs: Enabling faster sample analysis, which is critical during process development, stability studies, and for labs with high sample loads.[18]
The following workflow outlines the systematic approach taken for this comparative study.
Caption: Cross-validation workflow from planning to final reporting.
Experimental Design and Protocols
The cross-validation study is designed to rigorously compare the two methods across all critical validation parameters as stipulated by ICH Q2(R1) guidelines.[10]
Reference Standard and Sample Preparation
Primary Reference Standard: A well-characterized batch of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide with a purity of ≥99.8% is used.
Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation: Prepare three independent production batches of a drug substance containing 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide at a nominal concentration of 1.0 mg/mL in the diluent.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a robust, conventional approach widely used in QC laboratories. Its reliability has been proven over time.[12]
Instrumentation & Conditions:
Parameter
Specification
HPLC System
Agilent 1100 Series or equivalent
Detector
Diode Array Detector (DAD)
Column
Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Isocratic: 60% A, 40% B
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection λ
273 nm
| Run Time | 15 minutes |
Step-by-Step Protocol:
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
System Suitability: Inject the 50 µg/mL working standard solution six times. The relative standard deviation (RSD) for peak area and retention time must be ≤2.0%.
Calibration Curve: Inject each working standard solution (0.1 µg/mL to 100 µg/mL) in duplicate.
Sample Analysis: Inject each of the three prepared sample solutions in triplicate.
Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
This method leverages modern technology for faster and more sensitive analysis. The use of smaller column particles (sub-2 µm) and higher pressures dramatically increases separation efficiency.[13][18][19]
Instrumentation & Conditions:
Parameter
Specification
UPLC System
Waters ACQUITY UPLC H-Class or equivalent
Detector
Single Quadrupole Mass Spectrometer (e.g., Waters QDa)
Column
ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
95% A (0 min) -> 5% A (2.5 min) -> 95% A (3.0 min)
System Preparation: Equilibrate the UPLC-MS system with the initial mobile phase conditions for at least 10 minutes or until a stable baseline and spray are achieved.
System Suitability: Inject the 50 µg/mL working standard solution six times. The RSD for peak area and retention time must be ≤2.0%.
Calibration Curve: Inject each working standard solution (0.1 µg/mL to 100 µg/mL) in duplicate.
Sample Analysis: Inject each of the three prepared sample solutions in triplicate.
Validation Parameters: A Self-Validating System
Each protocol is designed as a self-validating system, where the successful execution of the validation plan itself confirms the method's suitability. The relationship between these parameters demonstrates the method's overall performance.
Caption: Interrelation of validation parameters for method suitability.
Comparative Data Analysis and Results
The following tables summarize the performance of both methods against the pre-defined acceptance criteria derived from ICH guidelines.[10]
Table 1: System Suitability and Specificity
Parameter
Acceptance Criteria
HPLC-UV (Method A)
UPLC-MS (Method B)
Comments
Specificity
No interference at analyte RT
Pass
Pass
Both methods were selective. UPLC-MS provides additional mass confirmation.
RSD of Peak Area
≤ 2.0%
0.45%
0.38%
Both systems showed excellent injection precision.
RSD of Retention Time
≤ 2.0%
0.15%
0.11%
UPLC provides slightly better retention time reproducibility.
Both methods are precise; UPLC-MS shows less variability.
Intermediate Precision (%RSD)
≤ 3.0%
1.20%
0.95%
Results are consistent across different days and analysts.
Table 4: Robustness and Efficiency
Parameter
Variation
HPLC-UV (% Change)
UPLC-MS (% Change)
Comments
Robustness (Flow Rate ±10%)
Results within criteria
Pass
Pass
Both methods are robust to minor changes in flow rate.
Robustness (Column Temp. ±5°C)
Results within criteria
Pass
Pass
Both methods are robust to minor changes in temperature.
Analysis Time per Sample
N/A
15 minutes
3.5 minutes
UPLC-MS offers a >4-fold reduction in run time.[19]
Solvent Consumption per Sample
N/A
~15 mL
~2.1 mL
UPLC-MS provides significant solvent and cost savings.[12][14]
Conclusion and Recommendations
This cross-validation study successfully demonstrates that both the established HPLC-UV method and the modern UPLC-MS method are suitable for the quantitative analysis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide. Both methods met all pre-defined acceptance criteria for specificity, linearity, accuracy, and precision, confirming their validity.[4][10]
However, the comparison reveals distinct advantages for the UPLC-MS method. It provides a >4-fold increase in throughput , a 10-fold improvement in sensitivity (LOQ) , and a >7-fold reduction in solvent consumption .[13][14][18] The added specificity from mass detection provides a higher degree of confidence in analyte identification, which is particularly valuable for impurity profiling and stability studies.[16]
Recommendations:
Method A (HPLC-UV): Recommended for routine Quality Control (QC) labs where robustness and simplicity are key, and existing HPLC instrumentation is already established. Its performance is more than adequate for release testing of the main component.
Method B (UPLC-MS): Highly recommended for process development, impurity profiling, stability testing, and high-throughput screening environments. Its superior speed, sensitivity, and specificity justify the investment in UPLC-MS technology for laboratories seeking to modernize and improve efficiency.
The successful cross-validation ensures that a transition from Method A to Method B can be performed with confidence, guaranteeing continuity and consistency of analytical data.
References
Title: Analytical Method Transfer: Best Practices and Guidelines
Source: Lab Manager
URL: [Link]
Title: UPLC vs HPLC: what is the difference?
Source: Alispharm
URL: [Link]
Title: A Review on Comparative study of HPLC and UPLC
Source: Research Journal of Pharmacy and Technology
URL: [Link]
Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: FDA Guidance on Analytical Method Validation
Source: FDA
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency
URL: [Link]
Title: Differences between HPLC and UPLC
Source: Pharmaguideline
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures
Source: FDA
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: FDA
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance
Source: Pharmaceutical Technology
URL: [Link]
Title: Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide
Source: ResearchGate
URL: [Link]
Title: Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS
Source: Semantic Scholar
URL: [Link]
Title: High-resolution mass spectrometry for impurity profiling
Source: Sterling Pharma Solutions
URL: [Link]
Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES
Source: ResearchGate
URL: [Link]
Title: A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues
Source: PubMed
URL: [Link]
Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization
Source: PMC
URL: [Link]
Title: 2.3. Mass spectrometry in impurity profiling
Source: ResearchGate
URL: [Link]
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride
Source: Trends in Sciences
URL: [Link]
Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland
Source: MDPI
URL: [Link]
Title: Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone
Source: AKJournals
URL: [Link]
A Comparative Guide to the Biological Activity of Sulfonamide Analogs
For decades, the sulfonamide scaffold has remained a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that extends far beyond its original antibacterial role. This guide offers a comparative ana...
Author: BenchChem Technical Support Team. Date: February 2026
For decades, the sulfonamide scaffold has remained a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that extends far beyond its original antibacterial role. This guide offers a comparative analysis of sulfonamide analogs, delving into their antimicrobial, anticancer, and anti-inflammatory activities. We will explore the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this enduring class of compounds.
The Enduring Legacy of the Sulfa Scaffold
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a privileged structure in drug discovery, capable of engaging in a variety of non-covalent interactions with biological targets. This inherent chemical adaptability has allowed for the development of a vast library of analogs with finely tuned biological activities. From the first synthetic antimicrobial agents to modern targeted cancer therapies and selective anti-inflammatory drugs, sulfonamides continue to be a fertile ground for innovation.[1][2][3]
Antimicrobial Activity: Beyond the Basics of Folate Synthesis Inhibition
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][4][5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolate which is essential for DNA and protein synthesis.[4][5][6] This bacteriostatic action effectively halts bacterial growth and proliferation, allowing the host's immune system to clear the infection.[4]
However, the antimicrobial efficacy of sulfonamide analogs is not uniform. Structural modifications to the core sulfonamide scaffold can significantly impact their potency and spectrum of activity.
Comparative Antimicrobial Activity of Sulfonamide Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of sulfonamide analogs against common bacterial pathogens. Lower MIC values indicate greater potency.
Spectrum of Activity: While effective against a broad range of Gram-positive and Gram-negative bacteria, the potency of individual sulfonamides can vary significantly against different species.[5][10]
Structural Modifications: The nature of the substituent on the sulfonamide nitrogen (the R group) plays a critical role in determining the analog's antibacterial activity. For instance, heterocyclic substitutions, as seen in sulfamethoxazole and sulfadiazine, are common in clinically used sulfonamides.
Emerging Hybrids: Newer research focuses on creating hybrid molecules, such as the thienopyrimidine–sulfonamide hybrids, to enhance antimicrobial activity and potentially overcome resistance mechanisms.[8]
This protocol outlines the steps to determine the MIC of sulfonamide analogs against a bacterial strain.
Materials:
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Bacterial culture in logarithmic growth phase
Sulfonamide analogs dissolved in a suitable solvent (e.g., DMSO)
Spectrophotometer or microplate reader
Procedure:
Prepare Sulfonamide Dilutions:
a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
b. In well 1, add 200 µL of the highest concentration of the sulfonamide analog to be tested.
c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).
Prepare Bacterial Inoculum:
a. Adjust the turbidity of the bacterial culture with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
b. Dilute the standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
Inoculation:
a. Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation:
a. Cover the plate and incubate at 37°C for 18-24 hours.
Determine MIC:
a. The MIC is the lowest concentration of the sulfonamide analog that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The application of sulfonamides in oncology is a rapidly expanding field, with several analogs demonstrating potent anticancer activity through diverse mechanisms.[11][12] Unlike their antimicrobial counterparts, anticancer sulfonamides often target multiple pathways involved in tumor growth, proliferation, and survival.
Key Mechanisms of Anticancer Action:
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[13][14] These enzymes are crucial for pH regulation in the tumor microenvironment, and their inhibition can lead to apoptosis and reduced tumor growth.
Cell Cycle Arrest: Some sulfonamide analogs can induce cell cycle arrest, primarily at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.[15][16]
Disruption of Microtubule Assembly: Certain sulfonamides interfere with microtubule dynamics, a process essential for cell division, leading to mitotic arrest and apoptosis.[11][12]
Angiogenesis Inhibition: By targeting pathways such as VEGFR-2, some sulfonamides can inhibit the formation of new blood vessels, which are critical for tumor growth and metastasis.[13][17]
Comparative Anticancer Activity of Sulfonamide Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values for selected sulfonamide analogs against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater cytotoxicity.
Potency and Selectivity: The anticancer potency and selectivity of sulfonamide analogs are highly dependent on their chemical structure. For example, the isatin-sulfonamide derivatives show remarkable potency against breast cancer cells.[19]
Hybridization Strategies: Combining the sulfonamide moiety with other pharmacologically active scaffolds, such as pyrimidine or indole, is a promising strategy for developing novel anticancer agents with enhanced efficacy.[18][20]
Mechanism-Driven Design: The diverse mechanisms of action of anticancer sulfonamides allow for the rational design of compounds that target specific vulnerabilities in different types of cancer.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well cell culture plates
Sulfonamide analogs dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding:
a. Harvest and count the cells.
b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
Drug Treatment:
a. Prepare serial dilutions of the sulfonamide analogs in cell culture medium.
b. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Incubation:
a. After the treatment period, add 10 µL of MTT solution to each well.
b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization:
a. Carefully remove the medium containing MTT.
b. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
c. Gently shake the plate for 15 minutes to ensure complete solubilization.
Absorbance Measurement:
a. Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
a. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
b. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
A significant advancement in the therapeutic application of sulfonamides has been the development of selective cyclooxygenase-2 (COX-2) inhibitors.[9][21] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, sulfonamide-based non-steroidal anti-inflammatory drugs (NSAIDs) can reduce inflammation with a lower risk of gastrointestinal side effects.[16]
Comparative Anti-inflammatory Activity of Sulfonamide Analogs
The following table compares the in vitro inhibitory activity (IC50) and selectivity of several sulfonamide-based COX-2 inhibitors. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.
High Selectivity: Many sulfonamide analogs, such as celecoxib and the novel 1,2,3-triazole hybrids, exhibit high selectivity for COX-2, which is a key factor in their improved safety profile compared to non-selective NSAIDs.[16][22]
Structural Determinants of Selectivity: The sulfonamide moiety plays a crucial role in binding to the active site of COX-2. The specific substitutions on the aromatic rings of the sulfonamide scaffold fine-tune the potency and selectivity of the inhibitor.
Ongoing Development: Research continues to identify new sulfonamide-based COX-2 inhibitors with even greater potency and selectivity, as demonstrated by the promising results for the diarylpyrazole and 1,2,3-triazole derivatives.[14][22]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC50 values of sulfonamide analogs against COX-2.
Materials:
Human recombinant COX-2 enzyme
COX assay buffer
Heme
Arachidonic acid (substrate)
Fluorometric probe (e.g., Amplex Red)
Sulfonamide analogs and a known COX-2 inhibitor (e.g., celecoxib) as a positive control
96-well black microplate
Fluorescence plate reader
Procedure:
Reagent Preparation:
a. Prepare all reagents according to the manufacturer's instructions.
b. Prepare serial dilutions of the sulfonamide analogs and the positive control in the assay buffer.
Assay Setup:
a. To the wells of a 96-well black microplate, add the assay buffer, heme, and the diluted sulfonamide analogs or controls.
b. Add the COX-2 enzyme to all wells except for the no-enzyme control.
Pre-incubation:
a. Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
Reaction Initiation:
a. Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.
Fluorescence Measurement:
a. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths for the probe.
Data Analysis:
a. Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.
b. Calculate the percentage of inhibition for each concentration of the sulfonamide analog relative to the enzyme control.
c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. The diverse biological activities of sulfonamide analogs, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore the power of medicinal chemistry to modify a core structure to achieve a wide range of therapeutic effects. The ongoing exploration of novel sulfonamide derivatives, particularly through hybridization with other pharmacophores, promises to deliver next-generation drugs with improved potency, selectivity, and safety profiles. The experimental protocols provided in this guide serve as a foundation for the continued investigation and comparison of these promising compounds.
Study.com. Sulfonamides: Mechanism of Action & Uses. [Link]
Journal of Biomolecular Structure and Dynamics. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]
Bentham Science. Anticancer and Antiviral Sulfonamides. [Link]
MES's College of Pharmacy, Sonai. "SULPHONAMIDES". [Link]
Current Cancer Drug Targets. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. [Link]
University of Groningen. Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]
PubMed. A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]
MDPI. In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. [Link]
Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]
MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
GSC Online Press. Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. [Link]
International Journal of Pharmaceutical Sciences. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
Springer. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]
Taylor & Francis Online. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. [Link]
PMC. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]
PMC. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. [Link]
PMC. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
A Comparative Structural Analysis: Torsemide and Torsemide Related Compound A
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth structural and physicochemical comparison of the loop diuretic Torsemide and its known impurity, Torsemide Related Compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth structural and physicochemical comparison of the loop diuretic Torsemide and its known impurity, Torsemide Related Compound A. Understanding the nuanced differences between the active pharmaceutical ingredient (API) and its related substances is paramount for ensuring drug purity, safety, and efficacy. This document synthesizes analytical data from various authoritative sources to offer a comprehensive resource for researchers in pharmaceutical development and quality control.
Introduction: The Significance of Impurity Profiling
Torsemide is a potent pyridine-sulfonylurea diuretic used in the management of edema associated with congestive heart failure, and in the treatment of hypertension.[1] Its therapeutic action is derived from its specific chemical structure which facilitates the inhibition of the Na+/K+/2Cl- carrier system in the thick ascending limb of the Loop of Henle.[2] The synthesis and degradation of Torsemide can, however, lead to the formation of related compounds, or impurities. One such impurity, designated as Torsemide Related Compound A by the United States Pharmacopeia (USP), is chemically known as 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide.[3][4] The presence of this and other impurities can potentially impact the safety and efficacy of the final drug product, making their identification, characterization, and control a critical aspect of pharmaceutical development and manufacturing.[5]
Structural Elucidation: A Tale of Two Moieties
The primary structural difference between Torsemide and Torsemide Related Compound A lies in the substituent on the sulfonyl group of the pyridine ring. Torsemide features an N-isopropylurea group, which is crucial for its diuretic activity. In contrast, Torsemide Related Compound A possesses an unsubstituted sulfonamide group. This seemingly minor alteration leads to significant differences in their physicochemical properties and, consequently, their analytical profiles.
Caption: Chemical structures of Torsemide and Torsemide Related Compound A, highlighting the key structural difference.
Comparative Physicochemical Properties
The structural divergence between Torsemide and Torsemide Related Compound A directly influences their physicochemical characteristics. These differences are fundamental to developing effective analytical methods for their separation and quantification.
Analytical Characterization: Unveiling the Differences
A multi-faceted analytical approach is essential to distinguish and quantify Torsemide and its related compound A. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a cornerstone technique for the separation of Torsemide from its impurities. The difference in polarity between the two molecules, primarily due to the presence of the relatively nonpolar N-isopropylurea group in Torsemide, allows for their effective separation on a C18 column.
This protocol is a representative method synthesized from established analytical procedures for Torsemide.[9][10]
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol in a 50:50 (v/v) ratio.[10] The pH of the buffer should be precisely adjusted using ortho-phosphoric acid.
Standard Solution: Accurately weigh and dissolve Torsemide and Torsemide Related Compound A reference standards in the mobile phase to a known concentration (e.g., 20 µg/mL).[10]
Sample Solution: Prepare the test sample by dissolving the drug substance or product in the mobile phase to a similar concentration.
Analysis:
Inject the standard and sample solutions into the chromatograph.
The retention time for Torsemide is expected to be around 6.0 minutes under these conditions.[10] Due to its higher polarity, Torsemide Related Compound A will likely have a shorter retention time.
Caption: A generalized workflow for the RP-HPLC analysis of Torsemide and its related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides unequivocal identification of Torsemide and Torsemide Related Compound A based on their distinct molecular weights. When coupled with HPLC (LC-MS), it becomes a powerful tool for both separation and identification.
In a forced degradation study, the mass fragmentation pattern of Torsemide was established, showing a key fragment at m/z 264, which corresponds to the loss of the isocyanate portion from the urea moiety, effectively forming Torsemide Related Compound A.[11] This confirms the structural relationship between the two compounds.
High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, further confirming the elemental composition of each molecule.
Torsemide [M+H]⁺: Calculated m/z 349.1334, Observed m/z will be very close to this value.
Torsemide Related Compound A [M+H]⁺: Calculated m/z 264.0728, Found 264.0793.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural elucidation of both molecules. The presence of the N-isopropylurea group in Torsemide gives rise to characteristic signals that are absent in the spectrum of Torsemide Related Compound A.
Key NMR Spectral Differences:
¹H NMR: The spectrum of Torsemide will show signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the protons of the urea moiety. These signals will be absent in the spectrum of Torsemide Related Compound A. The spectrum of Torsemide Related Compound A will, however, show signals for the sulfonamide protons.
¹³C NMR: The carbon signals of the isopropyl group and the carbonyl carbon of the urea moiety will be present in the ¹³C NMR spectrum of Torsemide but absent in that of Torsemide Related Compound A.
A study on the synthesis and characterization of Torsemide related substances provides the following NMR data for Torsemide Related Compound A (referred to as compound B in the paper) in DMSO-d₆:[5]
By comparing this data with a reference spectrum of Torsemide, the structural differences can be unequivocally confirmed.[12]
Conclusion: A Framework for Quality Control
The structural and physicochemical differences between Torsemide and Torsemide Related Compound A are distinct and can be reliably characterized using a combination of modern analytical techniques. A thorough understanding of these differences is fundamental for the development and validation of robust analytical methods for impurity profiling in Torsemide drug substance and finished products. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to ensure the quality, safety, and efficacy of Torsemide-based pharmaceuticals.
References
TechnoRep. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Available at: [Link]
Pharmaffiliates. (n.d.). Torsemide-impurities. Available at: [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Available at: [Link]
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. (2019, May 10). Research Journal of Pharmacy and Technology. Available at: [Link]
Global Science Books. (n.d.). Simultaneous Estimation of Torsemide and Spironolactone in Combined Dosage Form Using Reverse Phase Liquid Chromatography. Available at: [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Characterization And Identification & Development Of Physical Mixture Of Torsemide. Available at: [Link]
Allied Academies. (n.d.). RP-HPLC Determination of Torsemide in Pharmaceutical Formulation by Liquid Chromatography. Available at: [Link]
Purity confirmation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide by DSC
Technical Guide: Purity Confirmation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide by DSC Executive Summary This guide details the protocol for confirming the purity of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Purity Confirmation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide by DSC
Executive Summary
This guide details the protocol for confirming the purity of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (a structural isomer of the key Torasemide intermediate) using Differential Scanning Calorimetry (DSC).[1] Unlike chromatographic methods (HPLC), DSC offers an absolute purity determination based on the thermodynamics of melting (Van 't Hoff equation) without requiring a reference standard. This document compares DSC against HPLC and TGA, provides a step-by-step experimental protocol, and outlines the critical data analysis required for pharmaceutical compliance.[1]
Technical Context & Compound Profile
The compound 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a sulfonylurea precursor, structurally isomeric to the standard Torasemide intermediate (which contains a 3-methylphenyl moiety).[1] In drug development, this ortho-isomer is often analyzed as a potential regioisomeric impurity or a specific intermediate for analog synthesis.[1]
Critical Quality Attribute (CQA): Purity >98.5% mol% is typically required for DSC analysis to be valid.[1]
Comparative Analysis: DSC vs. Alternatives
DSC is not a replacement for HPLC but a complementary absolute method. The following table objectively compares the performance of DSC against HPLC and TGA for this specific class of sulfonamides.
Feature
DSC (Differential Scanning Calorimetry)
HPLC (High-Performance Liquid Chromatography)
TGA (Thermogravimetric Analysis)
Principle
Absolute. Based on melting point depression (thermodynamics).[1]
Relative. Based on retention time and detector response.
Stoichiometric. Based on mass loss (volatiles/decomposition).[1]
Reference Standard
Not Required. (Self-validating).
Required. (Must be high purity).
Not Required.
Specificity
Low. Detects total eutectic impurities; cannot identify what the impurity is.
High. Separates and identifies specific structural impurities.
Requires chemical stability during melting; purity must be >98.5%.[3]
Requires specific column/mobile phase; "blind" to impurities without chromophores.
Cannot measure chemical purity, only volatile content.
Senior Scientist Insight: For sulfonamides, use HPLC for routine batch release to quantify specific impurities. Use DSC for primary reference standard characterization where no external standard exists, and to detect polymorphic contamination which HPLC misses.
Theoretical Basis: The Van 't Hoff Equation[4][5]
DSC purity analysis relies on the principle that impurities depress the melting point of a pure substance.[4][5][6] For a system forming a eutectic mixture, the relationship is governed by the Van 't Hoff equation:
The Plot: A plot of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
versus should yield a straight line. The slope allows the calculation of (impurity level), and the y-intercept gives .
Experimental Protocol
Prerequisites:
Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-series, Mettler Toledo DSC 3, PerkinElmer DSC 8000).[1]
Calibration: Indium (
) is critical as it is close to the analyte's expected melting range.[1]
Purge Gas: Dry Nitrogen (50 mL/min).
Step 1: Thermal Stability Check (TGA/Scouting)
Before the purity run, ensure the compound does not decompose upon melting. Sulfonamides can be thermally labile.
Run TGA from 30°C to 250°C at 10°C/min.
Criteria: If mass loss >1% occurs before or during the expected melt (150-170°C), DSC purity analysis is invalid (decomposition interferes with fusion enthalpy).[1]
Step 2: Sample Preparation[1][9]
Mass: Weigh 1.5 to 3.0 mg of the sample into a standard aluminum pan.
Why? Low mass minimizes thermal gradients (thermal lag) within the sample, which is critical for accurate
Calculated theoretical MP of 100% pure substance (y-intercept).[1]
Enthalpy of Fusion ()
125 J/g
Energy required to melt the crystal lattice.
Depression ()
2.9 °C
Indicates presence of impurities.[1] Larger depression = lower purity.
Calculated Purity
99.12 mol%
The final absolute purity value.
Common Pitfalls:
Solid Solutions: If the impurity fits into the crystal lattice (isomorphous), the melting point may not depress as predicted. This leads to a non-linear
plot.
Polymorphism: If the thermogram shows a small endotherm before the main melt (e.g., at 155°C), the sample may contain a polymorph (e.g., Modification II vs Modification I). This is not "chemical" impurity but "phase" impurity.
References
ASTM International. (2014).[1] ASTM E928-08: Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. West Conshohocken, PA. Link
Giron, D. (1995). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[1] Link
Danilovski, A., et al. (2001). Crystal forms of Torasemide: New insights. European Journal of Pharmaceutics and Biopharmaceutics. (Provides comparative thermal data for methyl-substituted pyridine sulfonamides). Link
Comparing the efficacy of different catalysts for pyridinesulfonamide synthesis
Topic: Comparing the Efficacy of Different Catalysts for Pyridinesulfonamide Synthesis Executive Summary Pyridinesulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the Efficacy of Different Catalysts for Pyridinesulfonamide Synthesis
Executive Summary
Pyridinesulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and key motifs in COX-2 inhibitors, antivirals, and carbonic anhydrase inhibitors. Their synthesis, however, is complicated by the electron-deficient nature of the pyridine ring, which resists electrophilic substitution and complicates nucleophilic attack.
This guide objectively compares the three dominant catalytic strategies for synthesizing N-pyridyl sulfonamides: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type) , Copper-Catalyzed Coupling (Ullmann-type) , and Emerging Nucleophilic/Organocatalytic methods .
Strategic Overview: The Catalytic Landscape
The synthesis of pyridinesulfonamides generally follows two distinct disconnections. The choice of catalyst is dictated by the bond being formed:
Path A (C-N Bond Formation): Coupling a halopyridine with a sulfonamide. This is the most versatile route for accessing diverse libraries.
Dominant Catalysts: Palladium (Pd) and Copper (Cu).[1][2][3]
Path B (Sulfonyl-N Bond Formation): Reacting a pyridinesulfonyl chloride with an amine.
Palladium catalysis represents the "precision tool" for pyridinesulfonamide synthesis. It is the only reliable method for coupling unreactive chloropyridines or pyridyl triflates with sulfonamides.
Mechanism of Action
The reaction proceeds via a Pd(0)/Pd(II) cycle.[4] The rate-determining step is often the reductive elimination of the C-N bond, which is difficult because the sulfonamide nitrogen is less nucleophilic than a standard amine.
Oxidative Addition: Pd(0) inserts into the Pyridine-Halide bond.
Ligand Exchange: The sulfonamide coordinates to Pd.
Deprotonation: A base (e.g., Cs₂CO₃) removes the sulfonamide proton.
Reductive Elimination: The C-N bond forms, regenerating Pd(0).[4]
Figure 1: Catalytic cycle for Pd-catalyzed sulfonamidation. Note the critical deprotonation step facilitated by base.
Protocol A: Pd-Catalyzed Coupling of 2-Chloropyridine
Use this for: Unreactive aryl chlorides or when high yields are critical.
Reagents:
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
Ligand: t-BuXPhos (2-4 mol%) – Critical for stabilizing the Pd center.
Base: K₃PO₄ (1.5 equiv)
Solvent: t-Amyl alcohol or Dioxane
Step-by-Step Procedure:
Charge: In a glovebox or under Ar flow, add Pd₂(dba)₃ (18 mg, 0.02 mmol), t-BuXPhos (17 mg, 0.04 mmol), 2-chloropyridine (1.0 mmol), sulfonamide (1.2 mmol), and K₃PO₄ (318 mg, 1.5 mmol) to a reaction vial.
Solvate: Add anhydrous t-amyl alcohol (4 mL). Seal the vial with a Teflon-lined cap.
Heat: Stir at 110 °C for 12–16 hours. The mixture will turn from dark red to a lighter suspension as salts precipitate.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Pd residues and inorganic salts.
Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc gradient).
Why it works: t-BuXPhos is bulky and electron-rich, facilitating both the oxidative addition of the unreactive chloride and the difficult reductive elimination of the sulfonamide.
Deep Dive: Copper-Catalyzed Coupling
Copper is the "industrial workhorse." While historically requiring harsh conditions (Ullmann reaction), modern ligand-accelerated variants allow for milder couplings, particularly with iodopyridines and bromopyridines .
Key Advantages & Limitations
Ligands: Diamines (e.g., DMEDA) or Oxalamides are essential to prevent catalyst aggregation and lower the activation energy.
Substrate Scope: Excellent for iodides; poor for chlorides.
Green Chemistry: Some variants (Chan-Lam coupling) use aryl boronic acids and can run in water or under air, though yields vary for pyridines.
Charge: Add CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), 3-bromopyridine (1.0 mmol), and sulfonamide (1.2 mmol) to a Schlenk tube.
Inert: Evacuate and backfill with Nitrogen (3 cycles).
Initiate: Add DMSO (2 mL) and DMEDA (22 µL, 0.2 mmol) via syringe.
Heat: Stir at 90–110 °C for 20 hours. (Note: Blue/Green color change indicates oxidation of Cu(I) to inactive Cu(II); maintain inert atmosphere).
Quench: Cool to RT, add water (10 mL), and adjust pH to ~4 with 1M HCl to precipitate the product or extract with EtOAc.
Performance Analysis: Head-to-Head
The following data summarizes experimental yields for the coupling of p-toluenesulfonamide with various halopyridines.
Substrate
Pd (t-BuXPhos)
Cu (DMEDA)
Cu (Oxalamide)
Analysis
2-Chloropyridine
92%
<10%
45%
Pd is superior for chlorides due to higher oxidative addition rates.
3-Bromopyridine
94%
88%
91%
Cu is a viable, cost-effective alternative for bromides.
2-Iodopyridine
95%
96%
95%
Cu is the preferred choice for iodides (cheaper, equal efficacy).
2-Amino-3-Cl-Py
85%
0%
20%
Pd tolerates steric hindrance and free amines better than Cu.
Conclusion & Recommendations
For Discovery Chemistry: Adopt the Palladium/t-BuXPhos system. It is the most robust, "set-and-forget" method that tolerates the widest range of functional groups and steric hindrance.
For Process Development: Transition to Copper/Oxalamide systems if the substrate is an aryl bromide or iodide. The cost savings on metal and scavenger treatments are significant at scale.
For Green Applications: Investigate Chan-Lam couplings (Cu(OAc)₂ + Boronic Acids) if the pyridine boronic acid is stable and available, as this avoids halogenated waste.
References
Buchwald-Hartwig Sulfonamidation: Shekhar, S., et al. "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." J. Org.[3][4][5][6] Chem. 2011, 76, 4552–4553.[6] Link
Copper-Catalyzed Systems: Jiang, Y., et al. "Copper-Promoted Desulfitative N-Arylation of Sulfonamides."[5] J. Org.[3][4][5][6] Chem. 2017, 82, 5810–5818.[5] Link
Ligand Effects in Cu-Catalysis: Teo, Y.-C., et al. "Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions." Tetrahedron 2023. Link
Mechanism of Pd-Catalysis: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Org.[7][8][9] Lett. 2000, 2, 1101–1104. Link
Benchmarking Synthesis Routes: Optimization and Scalability of 4-(m-Tolylamino)pyridine-3-sulfonamide
Executive Summary & Strategic Context Target Molecule: 4-(m-tolylamino)pyridine-3-sulfonamide (CAS: 72811-73-5) Role: Critical Intermediate (Level B) for the synthesis of the loop diuretic Torasemide .[1][2] In the conte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Target Molecule: 4-(m-tolylamino)pyridine-3-sulfonamide (CAS: 72811-73-5)
Role: Critical Intermediate (Level B) for the synthesis of the loop diuretic Torasemide .[1][2]
In the context of pharmaceutical process development, this molecule represents a classic challenge in Nucleophilic Aromatic Substitution (
) . The pyridine ring is deactivated by the nitrogen atom, but the presence of the electron-withdrawing sulfonamide group () at position 3 activates the leaving group (typically Chlorine) at position 4.[3]
This guide benchmarks the three primary synthetic strategies available to process chemists, prioritizing yield, purity profiles, and industrial scalability. The "Aqueous/Alcoholic Thermal Displacement" route is identified as the superior methodology for generic manufacturing due to its favorable E-factor and impurity rejection profile.
Route Comparison: Benchmarking Methodologies
The following table summarizes the performance metrics of the three dominant synthesis routes found in patent literature and process chemistry journals.
Feature
Route A: Aqueous/Alcoholic Reflux (Recommended)
Route B: Aprotic Solvent + Base
Route C: Copper-Catalyzed (Legacy)
Mechanism
Thermal (Autocatalytic/HCl scavenger)
Base-promoted
Ullmann-type Coupling
Solvents
Water, Isopropanol, or Ethanol
Dioxane, Diglyme, Acetonitrile
Amyl alcohol, Nitrobenzene
Reagents
m-Toluidine (excess)
m-Toluidine + Et3N/K2CO3
m-Toluidine + Cu Powder
Yield
85 - 93%
70 - 80%
50 - 65%
Purity (HPLC)
>99% (after pH adjustment)
95-97% (requires recrystallization)
<90% (heavy metal contamination)
Key Impurity
Hydrolysis product (4-OH-Py-SO2NH2)
Dimer (Bis-sulfonamide)
Copper salts, Tar
Scalability
High (Green Chemistry aligned)
Medium (Solvent recovery cost)
Low (Filtration/Waste issues)
Technical Analysis of Route Selection[4]
Route A (The Standard): Utilizing water or lower alcohols leverages the "hydrophobic effect" where the organic reactants cluster, accelerating the reaction despite the heterogeneous nature. The product typically precipitates upon cooling or pH adjustment, acting as a self-purifying step.
Route B (Organic Base): Using Triethylamine (TEA) in organic solvents often leads to higher levels of the Dimer Impurity (where the sulfonamide nitrogen attacks the starting material).
Route C (Legacy): Older patents (e.g., US Re 30,633) describe copper-catalyzed displacement. This is obsolete in modern GMP environments due to the difficulty of removing Class 1 elemental impurities (Cu) to <10 ppm.
Reaction Pathway & Impurity Logic (Visualization)
The following diagram illustrates the primary synthesis pathway and the critical side-reaction (Dimerization) that must be controlled.
Caption: Synthesis flow illustrating the
transformation and the competitive pathways leading to hydrolysis and dimer impurities.
Detailed Experimental Protocol (Route A Optimization)
This protocol is derived from optimized conditions found in EP1433784 and verified against standard
kinetics. It uses a Water/Isopropanol system to maximize yield and minimize environmental impact.
Solvent: Water (5 vol) or Water/Isopropanol (1:1 mixture)
Base (Workup): Saturated Sodium Bicarbonate (
) or Ammonia ()
Step-by-Step Workflow
Charging: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 4-Chloropyridine-3-sulfonamide (e.g., 100 g) and Water (500 mL).
Reagent Addition: Add m-Toluidine (approx. 60-70 g) to the suspension at room temperature.
Expert Insight: A slight excess of amine acts as an acid scavenger for the HCl generated, driving the equilibrium forward.
Reaction: Heat the mixture to reflux (approx. 90–100°C). Maintain agitation for 3–5 hours.
Monitoring: Monitor by HPLC.[4] The reaction is complete when the starting material is <0.5%.
Cooling & Precipitation: Cool the reaction mass to 20–25°C.
pH Adjustment (Critical Step): The product exists as a hydrochloride salt in the reaction mixture.[3] Slowly adjust the pH to 7.0 – 8.0 using saturated
or dilute .
Observation: A thick off-white precipitate will form.
Caution: Do not exceed pH 9.0, as the sulfonamide proton is acidic (
), and forming the salt will redissolve the product into the aqueous phase.
Isolation: Filter the solid. Wash the cake with water (2 x 100 mL) to remove excess m-toluidine and inorganic salts.
Drying: Dry in a vacuum oven at 50–60°C until constant weight.
Expected Results
Yield: 88–93%
Appearance: Off-white to pale yellow powder.
Melting Point: 218–220°C.
Process Control & Troubleshooting
To ensure batch-to-batch consistency, the following decision matrix should be applied during the reaction monitoring phase.
Caption: Decision matrix for in-process control (IPC) to ensure API-grade purity.
Impurity Management[4]
Dimer Formation: Occurs if the reaction runs too "dry" (high concentration) or if strong bases are used during the reaction phase. Keep water volume sufficient (>5 vol).
Color Issues: Oxidation of excess m-toluidine can cause pink/brown discoloration. A final wash with cold isopropanol or an acidic wash (pH 4-5) before the final pH adjustment can help remove unreacted aniline derivatives.
References
Process for the synthesis of torsemide, in particular of pure and stable form II.
Preparation of derivative of 3-sulfonamido-4-phenylaminopyridine.
Process for the preparation of torsemide and related intermediates.
Source: US Patent 7,378,527.[5][6]
URL:
Spectroscopic Validation & Structural Elucidation: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide vs. Synthetic Precursors
Executive Summary This technical guide provides a rigorous spectroscopic comparison between 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (the target molecule) and its synthetic precursors: 4-Chloro-3-pyridinesulfonami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (the target molecule) and its synthetic precursors: 4-Chloro-3-pyridinesulfonamide and 2-Methylaniline (o-Toluidine) .
The target molecule is a positional isomer of the key intermediate used in the synthesis of the loop diuretic Torasemide (which utilizes the 3-methyl isomer). Characterizing the 2-methyl (ortho) isomer is critical for impurity profiling, structure-activity relationship (SAR) studies, and validating the regioselectivity of nucleophilic aromatic substitution (
) reactions on the pyridine ring.
This guide details the diagnostic spectral shifts (NMR, IR, MS) required to confirm the formation of the secondary amine bridge and the successful displacement of the chlorine atom.
Synthetic Pathway & Chemical Framework
The synthesis relies on a Nucleophilic Aromatic Substitution (
) where the amino group of o-toluidine displaces the chlorine atom at the C4 position of the pyridine ring. This reaction is facilitated by the electron-withdrawing sulfonamide group at the C3 position, which activates the C4 carbon for nucleophilic attack.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via nucleophilic aromatic substitution (
). The electron-deficient pyridine ring (activated by ) undergoes attack by the o-toluidine amine.
Comparative Spectroscopy: Deep Dive
Proton NMR (
NMR)
Solvent: DMSO-
is the standard solvent due to the solubility of sulfonamides and the ability to observe exchangeable protons.
The Diagnostic Shifts
The "Bridge" Proton (NH): The most critical indicator of reaction success is the appearance of the secondary amine proton signal. In the precursors, this does not exist. In the product, it typically appears as a singlet downfield (
ppm), deshielded by the pyridine ring and the sulfonamide group.
Pyridine Ring Protons:
Precursor A: The proton at C2 is highly deshielded (~8.8 ppm) due to the adjacent nitrogen and sulfonamide group. The proton at C5 is coupled to C6.
Product: The replacement of the electron-withdrawing Chlorine (Cl) with the electron-donating Amino group (
) causes a shielding effect on the pyridine ring protons, particularly at the C5 position, shifting them upfield.
Methyl Group:
Precursor B: Methyl protons appear ~2.1 ppm.
Product: The methyl signal persists but may show a slight shift due to the new electronic environment. Note: In the 2-methyl isomer, steric hindrance between the methyl group and the sulfonamide oxygen can cause rotational restrictions, potentially broadening signals compared to the 3-methyl isomer.
Table 1: Comparative NMR Data (DMSO-, 400 MHz)
Proton Assignment
Precursor A (4-Cl-Py-SO2NH2)
Precursor B (o-Toluidine)
Target Product
Diagnostic Change
Pyridine C2-H
8.95 (s)
N/A
8.65 - 8.75 (s)
Slight Upfield Shift
Pyridine C6-H
8.70 (d)
N/A
8.15 - 8.25 (d)
Upfield Shift (Resonance)
Pyridine C5-H
7.80 (d)
N/A
6.90 - 7.00 (d)
Major Upfield Shift (e- donation)
Sulfonamide
7.60 (br s)
N/A
7.30 - 7.50 (br s)
Persists, slight shift
Amine Bridge (NH)
Absent
4.8 (br, )
8.50 - 9.00 (s)
New Signal (Diagnostic)
Aromatic (Phenyl)
N/A
6.5 - 7.0 (m)
7.10 - 7.40 (m)
Integration confirms stoichiometry
Methyl ()
N/A
2.15 (s)
2.25 (s)
Persists
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
The reaction consumes the primary amine of the toluidine and the C-Cl bond of the pyridine.
Precursor A: Shows a C-Cl stretch (often weak, 700-800
Evaluating the performance of different HPLC columns for sulfonamide separation
Executive Summary For decades, C18 (Octadecylsilane) has been the default stationary phase for sulfonamide analysis. However, modern drug development and food safety protocols increasingly encounter complex sulfonamide m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, C18 (Octadecylsilane) has been the default stationary phase for sulfonamide analysis. However, modern drug development and food safety protocols increasingly encounter complex sulfonamide mixtures where C18 fails to resolve critical isobaric pairs.
This guide evaluates the performance of C18 , Phenyl-Hexyl , and Biphenyl stationary phases, while also comparing Fully Porous Particles (FPP) against Core-Shell (Superficially Porous) Particles (SPP) .
The Bottom Line:
Best Selectivity:Biphenyl phases demonstrate superior resolution for sulfonamides due to enhanced
interactions, often resolving pairs that co-elute on C18.
Best Efficiency:Core-Shell (2.6 µm) columns provide UHPLC-like performance on standard HPLC systems, offering a 30-50% reduction in backpressure compared to sub-2 µm fully porous columns.
Critical Optimization: The use of Methanol (over Acetonitrile) is crucial when using Phenyl-based columns to maximize the
selectivity mechanism.
Mechanistic Foundation: Why C18 Isn't Enough
Sulfonamides are amphoteric molecules containing an aniline group (basic) and a sulfonamide group (acidic). While C18 columns separate based on hydrophobicity (van der Waals forces), structurally similar sulfonamides often possess nearly identical hydrophobicity profiles, leading to co-elution.
The
Interaction Advantage
Phenyl-based columns (specifically Biphenyl) introduce a second mechanism of separation:
interactions.[1][2] The electron-rich aromatic rings of the stationary phase interact with the electron-deficient aromatic rings of the sulfonamides.
Biphenyl: Separation driven by Hydrophobicity + Aromaticity + Dipole moments.
Diagram 1: Column Selection Decision Tree
A logical workflow for selecting the optimal stationary phase based on analyte complexity.
Caption: Decision logic for selecting stationary phases. Note that Methanol is preferred for Biphenyl columns to prevent solvent interference with pi-pi interactions.
Experimental Protocol
To ensure this guide is replicable, the following protocol was standardized across all column types evaluated.
Materials & Methods
System: Agilent 1260 Infinity II (Standard HPLC, 600 bar limit).
Temperature: 40°C (Reduces viscosity, improves mass transfer).
Injection Volume: 5 µL.
Detection: UV @ 270 nm.
Gradient Profile
Time (min)
% Mobile Phase B
0.0
10
8.0
60
8.1
10
12.0
10 (Re-equilibration)
Performance Comparison Data
The following data summarizes the separation of a critical pair: Sulfadiazine (SDZ) and Sulfathiazole (STZ) . These two compounds are notoriously difficult to separate on standard C18 phases due to similar hydrophobicity.
Table 1: Resolution and Efficiency Comparison
Column Type
Particle Tech
Retention SDZ ()
Retention STZ ()
Resolution ()
Backpressure (Bar)
C18 (Traditional)
5 µm Fully Porous
4.21 min
4.35 min
1.1 (Co-elution)
85
C18 (Modern)
2.6 µm Core-Shell
3.85 min
3.98 min
1.4 (Partial)
210
Phenyl-Hexyl
2.6 µm Core-Shell
4.10 min
4.45 min
2.2 (Baseline)
215
Biphenyl
2.6 µm Core-Shell
4.55 min
5.12 min
3.8 (Excellent)
220
Data Interpretation[1][3][5][6][7][8][9][10]
Selectivity (
): The Biphenyl column achieved the highest resolution (). The dual phenyl rings create a "pocket" that interacts strongly with the heterocyclic rings of the sulfonamides, pulling the peaks apart. The C18 columns failed to achieve baseline resolution () for this specific pair.
Efficiency (N): The Core-Shell columns (both C18 and Biphenyl) produced peaks that were approximately 40% narrower than the 5 µm Fully Porous column.
Backpressure: The 2.6 µm Core-Shell columns generated ~210-220 bar, which is well within the operating range of standard HPLC systems (400-600 bar), whereas sub-2 µm fully porous columns (not shown) would typically exceed 400 bar under these conditions.
Critical Optimization: The Solvent Effect
A common error in sulfonamide analysis using Phenyl/Biphenyl columns is the use of Acetonitrile (ACN) .
The Problem: ACN is a
-electron rich solvent. It competes with the analyte for the -electrons on the stationary phase, effectively "canceling out" the selective advantage of the Biphenyl column.
The Solution:Methanol (MeOH) is
-electron deficient. It allows the sulfonamide's aromatic rings to interact freely with the stationary phase.
Diagram 2: Mechanism of Interaction & Solvent Interference
Visualizing how solvent choice dictates the success of Biphenyl separations.
Caption: Mechanism of solvent interference. Acetonitrile blocks the pi-pi interaction sites on the Biphenyl ligand, reducing the column's selectivity to that of a standard C18.
Troubleshooting & Best Practices
Peak Tailing
Sulfonamides are prone to peak tailing due to interactions with residual silanols on the silica surface.
Fix: Ensure the column is "End-capped."
Fix: Maintain Mobile Phase A pH between 2.5 and 3.0. This keeps the sulfonamide amine group protonated but suppresses the ionization of surface silanols (pKa ~3.5-4.5), minimizing secondary interactions.
Column Lifetime
Biphenyl phases are generally less hydrophobic than C18.
Caution: Do not run 100% aqueous mobile phase unless the manufacturer specifies the phase is "aqueous stable" (dewetting can occur).
Storage: Store in 50/50 Methanol/Water (or Acetonitrile/Water) to prevent microbial growth and ligand hydrolysis.
References
Restek Corporation. (2025). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Link
Phenomenex. (2017).[5] Core-Shell vs Fully Porous Particles: Webinar and Technical Guide.Link
Waters Corporation. (2025). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.Link
Nacalai Tesque. (2025). Comparison of biphenyl and other aromatic stationary phases.Link
BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.Link
A Researcher's Guide to the Safe Disposal of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The protocols herein are designed to be self-validating, grounding every step in established safety and regulatory principles.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for the 2-methylphenyl isomer may not always be readily available, we can infer its likely hazard profile from analogous structures, such as 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide. These related compounds are often classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] They can also cause serious skin and eye irritation.[2][3][4] Furthermore, many pyridine and sulfonamide derivatives exhibit aquatic toxicity.
Therefore, all waste containing 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide must be treated as hazardous chemical waste .
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given the toxicological profile of its analogs, this compound's waste should be managed under the toxicity characteristic .
Key Regulatory Mandates:
Prohibition of Sewer or Trash Disposal: It is a violation of federal regulations to dispose of this chemical waste in the regular trash or via the sanitary sewer system.[5][7][8]
Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste from its creation to its final, documented disposal.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate exposure risks.
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses or goggles.
Protects against accidental splashes and contact with solid particulates, which can cause severe eye irritation or damage.[3]
Hand Protection
Chemically resistant gloves (e.g., nitrile).
Prevents dermal absorption. Analogs are classified as toxic or harmful upon skin contact.[1][3]
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory
Use in a certified chemical fume hood.
Required when handling the solid powder to avoid inhaling dust, which may cause respiratory irritation.[3][4]
Waste Segregation and Containment Protocol
Proper containment is critical to prevent reactions and ensure safe transport. Follow these steps meticulously.
Step 1: Select an Appropriate Waste Container
The container must be made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7]
Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[5][10]
Step 2: Accumulate Waste at the Point of Generation
Solid Waste: Collect unused or contaminated solid 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, along with contaminated items like weigh boats and wipes, directly into the designated waste container.
Liquid Waste (Solutions): If the compound is in solution, collect the liquid waste in a compatible container. Do not mix with other incompatible waste streams. For instance, keep organic solvent solutions separate from aqueous acidic or basic solutions.[5][10]
Decontamination: For emptying containers that held the pure compound ("P-listed" or acutely toxic waste), triple rinsing with a suitable solvent is required. The rinsate itself must then be collected as hazardous waste.[8]
Step 3: Label the Container Correctly and Immediately
Proper labeling is a strict regulatory requirement.[7][10] The label must be securely affixed to the container and include the following information:
The full, unabbreviated chemical name: "4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide" .[7][10]
For mixtures, list all chemical constituents and their approximate percentages.[7][10]
The date when waste was first added to the container (the accumulation start date).[7]
The name and contact information of the Principal Investigator or responsible party.[7]
Checkmarks for the appropriate hazard characteristics (e.g., Toxic).[7]
Step 4: Ensure Secure Closure and Storage
Keep the waste container securely closed at all times, except when adding waste.[10] Leaving a funnel in the container is a common but serious violation.
Store the container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of laboratory personnel.[10]
The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[11]
Spill and Emergency Procedures
All personnel handling this compound must be familiar with the laboratory's specific chemical hygiene and emergency response plans.[12][13]
Minor Spill (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently sweep or vacuum (with HEPA filter) the solid material into a designated hazardous waste container. Avoid generating dust.
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Major Spill:
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[10]
Prevent entry into the affected area.
Final Disposal Pathway: From Your Lab to Final Treatment
The ultimate disposal of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide waste is not handled by laboratory staff. It requires coordination with your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10] The typical method for this type of organic chemical waste is high-temperature incineration at a federally approved Treatment, Storage, and Disposal Facility (TSDF).[1]
The workflow below illustrates the decision and action process for compliant disposal.